[3-(3,4-Difluorophenyl)phenyl]methanamine
Descripción
Propiedades
IUPAC Name |
[3-(3,4-difluorophenyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-12-5-4-11(7-13(12)15)10-3-1-2-9(6-10)8-16/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWTZNVSXTNPYOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Whitepaper: Scalable Synthesis of [3-(3,4-Difluorophenyl)phenyl]methanamine
CAS Registry Number: 1184009-21-9 Molecular Formula: C₁₃H₁₁F₂N Molecular Weight: 219.23 g/mol
Executive Summary & Strategic Analysis
This technical guide outlines a high-fidelity synthetic route for [3-(3,4-Difluorophenyl)phenyl]methanamine , a critical biaryl motif often utilized in the development of kinase inhibitors and GPCR modulators.
As a Senior Application Scientist, I have selected a Convergent Nitrile-Intermediate Strategy over direct amination or amide reduction. This decision is governed by three factors:
-
Chemo-selectivity: The nitrile group is robust under Suzuki-Miyaura coupling conditions, whereas primary amines can poison palladium catalysts or undergo competitive arylation.
-
Atom Economy: This route avoids the protection/deprotection steps required if starting from (3-bromophenyl)methanamine.
-
Purification Logic: The intermediate nitrile is neutral and lipophilic, allowing for easy silica purification, while the final amine can be isolated as a crystalline hydrochloride salt, ensuring high purity without preparative HPLC.
Retrosynthetic Disconnection
The synthesis is disconnected into two phases: the construction of the biaryl core via Suzuki-Miyaura Cross-Coupling , followed by the Hydride Reduction of the nitrile "mask" to reveal the primary amine.
Figure 1: Retrosynthetic analysis utilizing the nitrile group as a robust amine precursor.[1]
Phase 1: Construction of the Biaryl Core
Objective: Synthesize 3-(3,4-Difluorophenyl)benzonitrile via Suzuki-Miyaura Coupling.
Mechanistic Rationale
We utilize 3-Bromobenzonitrile and 3,4-Difluorophenylboronic acid . The choice of the aryl bromide over the chloride ensures faster oxidative addition to the Pd(0) center. The 3,4-difluoro substitution pattern on the boronic acid is electron-withdrawing, which can retard transmetalation; therefore, a strong base (
Catalyst Selection:
Experimental Protocol
| Component | Equiv. | Role |
| 3-Bromobenzonitrile | 1.0 | Electrophile |
| 3,4-Difluorophenylboronic acid | 1.2 | Nucleophile |
| 0.03 | Catalyst | |
| 3.0 | Base / Activator | |
| 1,4-Dioxane | -- | Solvent (Solubilizer) |
Step-by-Step Methodology:
-
Inerting: Charge a round-bottom flask with 3-Bromobenzonitrile (1.0 equiv) and 3,4-Difluorophenylboronic acid (1.2 equiv). Evacuate and backfill with Nitrogen (
) three times. -
Solvation: Add degassed 1,4-Dioxane (approx. 10 mL per gram of bromide). Stir to dissolve.
-
Catalyst Addition: Add
(3 mol%). Note: The solution typically turns orange/red. -
Activation: Add degassed 2M aqueous
(3.0 equiv). -
Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The bromide starting material should disappear completely.
-
Workup: Cool to room temperature (RT). Filter through a pad of Celite to remove Pd black. Dilute with EtOAc and wash with water and brine.
-
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Self-Validating Checkpoint: The product should be a white to off-white solid.
Figure 2: Catalytic cycle for the Suzuki coupling. The base activates the boronic acid to a boronate species, facilitating transmetalation.[2]
Phase 2: Functional Group Interconversion (Nitrile Reduction)
Objective: Reduce the nitrile to the primary amine using Borane-THF (
Mechanistic Rationale
While Lithium Aluminum Hydride (
Experimental Protocol
| Component | Equiv. | Role |
| Nitrile Intermediate | 1.0 | Substrate |
| 2.5 | Reducing Agent | |
| Methanol (MeOH) | Excess | Quenching Agent |
| HCl (1.25M in MeOH) | Excess | De-complexation |
Step-by-Step Methodology:
-
Setup: In a dry flask under
, dissolve the Nitrile intermediate in anhydrous THF. Cool to 0°C . -
Addition: Dropwise add
(1M solution, 2.5 equiv). Caution: Exothermic. -
Reflux: Allow to warm to RT, then heat to gentle reflux (65°C) for 2–3 hours. This ensures complete reduction of the borane-imine intermediate.
-
Quenching (Critical Safety Step): Cool to 0°C. Carefully add Methanol dropwise until gas evolution (
) ceases. -
Acid Hydrolysis: The amine often forms a stable Borane-Amine adduct. To break this, add HCl in MeOH (or aqueous HCl) and reflux for 1 hour. This converts the adduct to the free amine hydrochloride and trimethyl borate (volatile).
-
Isolation: Concentrate the mixture to remove volatiles. Basify the residue with 1M NaOH (pH > 12) and extract into DCM.
-
Salt Formation: Dry the DCM layer, filter, and treat with HCl (in ether or dioxane) to precipitate the [3-(3,4-Difluorophenyl)phenyl]methanamine hydrochloride salt.
Figure 3: Reaction workflow for the reduction and isolation of the amine hydrochloride salt.
Analytical Profile & Characterization
Upon isolation of the hydrochloride salt, the following analytical data confirms the structure:
-
Physical State: White to off-white crystalline solid.
-
Mass Spectrometry (ESI+):
. -
NMR (DMSO-
, 400 MHz):-
8.5–8.3 (br s, 3H,
). - 7.8–7.4 (m, 7H, Aromatic protons). Look for the complex splitting of the 3,4-difluorophenyl group.
-
4.1 (s, 2H,
). Key diagnostic signal.
-
8.5–8.3 (br s, 3H,
- NMR: Two distinct signals (approx -138 and -141 ppm) confirming the intact difluoro motif.
References
-
Miyaura, N., & Suzuki, A. (1995).[3] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Chemguide. (2025). The Reduction of Nitriles to Primary Amines.[4][5][6][7] Chemguide.co.uk. Link
-
Common Organic Chemistry. (2025). Nitrile to Amine: Common Conditions (BH3-THF, LiAlH4). CommonOrganicChemistry.com. Link
-
CymitQuimica. (n.d.). [3-(3,4-Difluorophenyl)phenyl]methanamine Product Page (CAS 1184009-21-9).[8][9] Link
Sources
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. tutorchase.com [tutorchase.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. eontrading.uk [eontrading.uk]
- 9. [3-(3,4-Difluorophenyl)phenyl]methanamine | CymitQuimica [cymitquimica.com]
[3-(3,4-Difluorophenyl)phenyl]methanamine: A Strategic Biaryl Scaffold
[1]
Executive Summary
[3-(3,4-Difluorophenyl)phenyl]methanamine (CAS: 1184009-21-9 ) is a privileged biaryl building block used extensively in fragment-based drug discovery (FBDD) and lead optimization.[1] Characterized by a meta-substituted biaryl core and a primary aminomethyl handle, this compound serves as a critical linker in the synthesis of kinase inhibitors, GPCR ligands, and protein-protein interaction modulators.[1]
The incorporation of the 3,4-difluorophenyl moiety imparts metabolic resistance against oxidative degradation (CYP450 blocking) while modulating the lipophilicity (
Chemical Identity & Structural Analysis[1][2]
Nomenclature and Identifiers[1]
-
IUPAC Name: (3',4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine[1]
-
Common Names: [3-(3,4-Difluorophenyl)phenyl]methanamine; 3-(Aminomethyl)-3',4'-difluorobiphenyl[1]
-
Molecular Formula:
[1] -
Molecular Weight: 219.23 g/mol [1]
Structural Architecture
The molecule consists of two distinct domains:[1]
-
The Biaryl Core: A phenyl ring linked at the meta (3-) position to a 3,4-difluorophenyl ring.[1] This meta-linkage introduces a "kink" in the molecular geometry, distinct from the linear vector of para-biphenyls, allowing the molecule to probe specific hydrophobic pockets in target proteins.[1]
-
The Aminomethyl Warhead: A primary amine (
) attached to the central ring.[1] This group acts as a versatile nucleophile for library synthesis (amide coupling, reductive amination) or as a key hydrogen bond donor/acceptor in the biological target.[1]
Physicochemical Profile (Calculated)
| Property | Value | Significance in Drug Design |
| cLogP | 2.8 ± 0.4 | Optimal lipophilicity for membrane permeability (Rule of 5 compliant).[1] |
| TPSA | 26.02 Ų | High polar surface area efficiency; indicates good blood-brain barrier (BBB) penetration potential.[1] |
| pKa (Conj. Acid) | ~9.5 | Typical for benzylamines; exists predominantly as a cation at physiological pH (7.4).[1] |
| Rotatable Bonds | 2 | Low entropic penalty upon binding; rigid biaryl axis.[1] |
Validated Synthesis Protocol
The most robust route to [3-(3,4-Difluorophenyl)phenyl]methanamine avoids direct handling of the free amine during the coupling step to prevent catalyst poisoning.[1] The recommended pathway utilizes a Suzuki-Miyaura coupling of a nitrile precursor followed by chemoselective reduction .[1]
Retrosynthetic Analysis
The target is disconnected at the biaryl bond and the amine oxidation state:
-
Functional Group Interconversion (FGI): Amine
Nitrile. -
Disconnection: Biaryl bond via Pd-catalyzed cross-coupling.[1]
Figure 1: Retrosynthetic logic flow prioritizing the robust nitrile intermediate.[1]
Detailed Experimental Methodology
Step 1: Suzuki-Miyaura Coupling
Objective: Synthesis of 3',4'-difluoro[1,1'-biphenyl]-3-carbonitrile.[1]
-
Reagents:
-
Protocol:
-
Charge a round-bottom flask with 3-bromobenzonitrile, boronic acid, and Pd catalyst.[1]
-
Evacuate and backfill with nitrogen (
) to remove .[1] -
Add degassed 1,4-dioxane and aqueous
. -
Heat to 90°C for 4–6 hours. Monitor via TLC (Hexane/EtOAc 8:1) or LC-MS.[1]
-
Workup: Cool to RT. Dilute with EtOAc and water.[1] Separate layers. Wash organic layer with brine, dry over
, and concentrate. -
Purification: Silica gel chromatography (Gradient: 0-10% EtOAc in Hexanes).
-
Expected Yield: 85–92%.[1]
-
Step 2: Nitrile Reduction
Objective: Conversion of nitrile to primary amine.[1]
-
Reagents:
-
Protocol:
-
Dissolve the nitrile in anhydrous THF under nitrogen and cool to 0°C .
-
Add reducing agent dropwise (exothermic).[1]
-
Allow to warm to RT and stir for 2 hours (or reflux if using
). -
Quench: Cool to 0°C. Carefully add water (1 eq per g LAH), 15% NaOH (1 eq), then water (3 eq) (Fieser workup).
-
Filter the granular precipitate.[1] Concentrate the filtrate.
-
Salt Formation (Optional but recommended for stability): Dissolve residue in
, add 4M HCl in Dioxane. Filter the white solid.[1] -
Expected Yield: 75–85%.[1]
-
Reaction Pathway & Mechanism Visualization[1]
The following diagram illustrates the catalytic cycle and subsequent reduction, highlighting the critical transition states.
Figure 2: Sequential workflow from starting materials to the final amine salt.
Handling, Safety, and Stability
Stability Profile
-
Air/Moisture: The free amine is hygroscopic and readily absorbs
from the air to form carbamates.[1] Store as the Hydrochloride (HCl) or Trifluoroacetate (TFA) salt for long-term stability.[1] -
Thermal: Stable up to 150°C; however, avoid prolonged heating of the free amine in air to prevent oxidation to the imine or aldehyde.[1]
Safety Hazards
-
Skin/Eye Contact: Corrosive (Category 1B).[1] Causes severe skin burns and eye damage due to the basicity of the benzylic amine.[1]
-
Inhalation: Destructive to mucous membranes.[1] All solid handling must occur in a fume hood.[1]
-
Reactivity: Incompatible with strong oxidizing agents and acid chlorides (unless acylation is intended).[1]
Applications in Drug Discovery[1]
This scaffold is not merely a linker; it is a pharmacophore enabler .[1]
-
Kinase Inhibition: The biphenyl system mimics the hydrophobic spine of ATP-binding pockets.[1] The amine group often forms salt bridges with conserved Glu or Asp residues in the hinge region or
C-helix.[1] -
Metabolic Blocking: The 3,4-difluoro substitution pattern is a classic medicinal chemistry tactic to block metabolic "soft spots."[1] The fluorine atoms deactivate the ring towards electrophilic attack by CYP450 enzymes, extending the half-life (
) of the parent drug.[1] -
Fragment-Based Screening: Due to its low molecular weight (<220 Da) and high ligand efficiency (LE), it is an ideal fragment for X-ray crystallographic screening campaigns.[1]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56947657. Retrieved from [Link][1]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds.[1] Chemical Reviews, 95(7), 2457–2483.[1] [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [Link][1]
A Guide to the Spectroscopic Characterization of [3-(3,4-Difluorophenyl)phenyl]methanamine
Prepared by: Dr. Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the expected spectroscopic profile of [3-(3,4-Difluorophenyl)phenyl]methanamine, a molecule of interest in medicinal chemistry and materials science. Given the limited availability of public domain spectral data for this specific compound, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), we will deconstruct the molecule's structure to forecast its spectral characteristics. This guide explains the causality behind experimental choices and provides validated protocols for data acquisition, ensuring scientific integrity and practical utility.
Introduction: The Structural and Chemical Landscape
[3-(3,4-Difluorophenyl)phenyl]methanamine belongs to the class of biphenyl methanamines. Its structure features a biphenyl core, where one phenyl ring is substituted with a methanamine group (-CH₂NH₂) at the meta-position, and the other is substituted with two fluorine atoms at the 3 and 4 positions. The presence of the difluorophenyl moiety is significant, as fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[1] The primary amine group provides a site for further chemical modification and is a key determinant of the molecule's physicochemical properties.
Understanding the spectroscopic signature of this compound is crucial for its unambiguous identification, purity assessment, and structural elucidation in various research and development phases.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For [3-(3,4-Difluorophenyl)phenyl]methanamine, both ¹H and ¹³C NMR will provide distinct and complementary information.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum will be characterized by signals from the aromatic protons, the benzylic methylene protons, and the amine protons. The aromatic region (typically 7.0-7.8 ppm) will be complex due to the presence of two substituted phenyl rings.
-
Aromatic Protons (Ar-H): We anticipate a series of multiplets in the aromatic region. The protons on the phenyl ring bearing the methanamine group will exhibit splitting patterns influenced by their meta- and ortho- relationships. The 3,4-difluorophenyl ring protons will show complex splitting due to both proton-proton (H-H) and proton-fluorine (H-F) coupling.
-
Benzylic Protons (-CH₂-): A singlet is expected for the two benzylic protons, likely appearing between 3.8 and 4.2 ppm. Its downfield shift is due to the deshielding effect of the adjacent aromatic ring and the nitrogen atom.[2]
-
Amine Protons (-NH₂): The two amine protons will typically appear as a broad singlet.[3] Its chemical shift is highly variable (ranging from 1.5 to 4.0 ppm) and depends on factors like solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.[4] The signal's identity can be confirmed by its disappearance upon adding a drop of D₂O to the NMR tube.[2]
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Notes |
| Ar-H (Phenyl) | 7.2 - 7.6 | m | Complex multiplets due to various couplings. |
| Ar-H (Difluorophenyl) | 7.0 - 7.4 | m | Complex multiplets due to H-H and H-F couplings. |
| -CH₂- (Benzylic) | ~3.9 | s | Singlet, deshielded by ring and nitrogen. |
| -NH₂ (Amine) | 1.5 - 4.0 | br s | Broad singlet, chemical shift is variable. Disappears with D₂O. |
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons will be influenced by the substituents, and the carbons on the difluorophenyl ring will exhibit characteristic splitting due to carbon-fluorine (C-F) coupling.
-
Aromatic Carbons (C-Ar): Aromatic carbons typically resonate between 110 and 160 ppm.[5] The carbons directly bonded to fluorine will show large one-bond C-F coupling constants (¹JCF ≈ 240-250 Hz) and will be significantly downfield. Carbons two or three bonds away will show smaller couplings.
-
Benzylic Carbon (-CH₂-): The benzylic carbon is expected to appear in the range of 40-50 ppm.[2]
-
Quaternary Carbons: The two carbons at the biphenyl linkage and the carbon attached to the methanamine group will appear as weaker signals in the aromatic region.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) | Notes |
| C-F | 148 - 152 | Doublet, large ¹JCF. |
| C-Ar (unsubstituted) | 125 - 130 | Standard aromatic region. |
| C-Ar (substituted) | 135 - 145 | Quaternary carbons, weaker signals. |
| C-Ar (ortho/para to F) | 115 - 125 | Shielded by fluorine, may show C-F coupling. |
| -CH₂- (Benzylic) | 40 - 50 | Aliphatic region, deshielded. |
Experimental Protocol for NMR Spectroscopy
A self-validating protocol ensures data integrity and reproducibility.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set a spectral width of approximately 16 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Co-add 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set a spectral width of approximately 240 ppm.
-
Use a 45-degree pulse angle and a relaxation delay of 2 seconds.
-
Co-add 1024 or more scans, as the ¹³C nucleus is much less sensitive than the proton.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the TMS signal.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational modes of a molecule, providing valuable information about the functional groups present. For [3-(3,4-Difluorophenyl)phenyl]methanamine, the key absorptions will arise from the N-H, C-H, C-N, and C-F bonds.
-
N-H Stretching: As a primary amine (-NH₂), the molecule will exhibit two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region.[4] These correspond to the asymmetric and symmetric stretching modes.[6] These bands are typically sharper and weaker than the broad O-H stretch of alcohols.[6]
-
C-H Stretching: Aromatic C-H stretching vibrations will appear as a group of weaker bands just above 3000 cm⁻¹. The aliphatic C-H stretches from the -CH₂- group will be found just below 3000 cm⁻¹.
-
N-H Bending: The N-H "scissoring" bend for a primary amine is expected in the 1580-1650 cm⁻¹ region.[6]
-
C=C Stretching: Aromatic ring C=C stretching vibrations will produce several bands in the 1450-1600 cm⁻¹ region.
-
C-N Stretching: The aromatic C-N stretch is anticipated between 1250-1335 cm⁻¹.[6]
-
C-F Stretching: Strong absorption bands due to C-F stretching are expected in the 1100-1300 cm⁻¹ region.
Table 3: Predicted IR Absorption Frequencies
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (two bands) | Medium |
| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium |
| Primary Amine | N-H Bend | 1580 - 1650 | Medium-Strong |
| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Strong |
| Aromatic Amine | C-N Stretch | 1250 - 1335 | Strong |
| Aryl Fluoride | C-F Stretch | 1100 - 1300 | Strong |
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring IR spectra of solid and liquid samples.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial to subtract the spectral contributions of air (CO₂, H₂O).
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Caption: Workflow for ATR-IR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering structural clues based on fragmentation patterns.
Predicted Mass Spectrum (Electron Ionization)
For [3-(3,4-Difluorophenyl)phenyl]methanamine (C₁₃H₁₁F₂N), the nominal molecular weight is 219 g/mol .
-
Molecular Ion (M⁺•): The molecular ion peak should be observed at m/z = 219. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent here.[2]
-
Major Fragmentation Pathways: Benzylamines are known to undergo characteristic fragmentation.
-
Alpha-Cleavage: The most common fragmentation pathway is the cleavage of the bond beta to the nitrogen atom, which in this case is the C-C bond between the benzylic carbon and the phenyl ring. However, for benzylamines, cleavage of the benzylic C-N bond is less favorable. The dominant cleavage is typically the loss of a hydrogen atom from the alpha-carbon to form a stable iminium cation. A more significant fragmentation is the loss of the amino group.
-
Benzylic Cleavage: A primary fragmentation pathway for benzylamines involves the cleavage of the C-C bond connecting the methylene group to the biphenyl system, leading to the loss of an aminomethyl radical (•CH₂NH₂) and formation of a biphenyl cation. However, the most characteristic fragmentation is often the loss of ammonia (NH₃) after rearrangement, or the formation of a tropylium-like ion.[7]
-
Key Fragments: A prominent peak is expected at m/z = 202 , corresponding to the loss of NH₃ (17 Da) from the molecular ion. The base peak is often the fragment resulting from the loss of the amino group, or the tropylium cation at m/z = 91 if fragmentation of the biphenyl structure occurs, though this may be less favored. A fragment at m/z = 218 [M-H]⁺ is also highly likely.
-
Table 4: Predicted Key Fragments in EI-MS
| m/z | Proposed Identity | Notes |
| 219 | [M]⁺• | Molecular Ion |
| 218 | [M-H]⁺ | Loss of a hydrogen atom. |
| 202 | [M-NH₃]⁺ | Loss of ammonia after rearrangement. |
| 188 | [M-CH₂NH]⁺ | Loss of the methanimine radical. |
| 91 | [C₇H₇]⁺ | Tropylium ion (less likely to be the base peak). |
Experimental Protocol for Mass Spectrometry (EI-MS)
-
Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or acetonitrile) via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, from m/z 40 to 400.
-
Detection: Use a detector such as an electron multiplier to detect the ions.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and major fragment peaks. Compare the observed isotope pattern with the theoretical pattern for C₁₃H₁₁F₂N.
Caption: Predicted primary fragmentation pathways in EI-MS.
Conclusion
This guide provides a robust, theory-backed framework for the spectroscopic analysis of [3-(3,4-Difluorophenyl)phenyl]methanamine. By applying fundamental principles of NMR, IR, and MS, we have predicted the key spectral features that will define this molecule's analytical signature. The provided protocols offer a standardized and reliable approach to data acquisition, ensuring that researchers can confidently identify and characterize this compound. This document serves as a valuable resource, bridging the gap between theoretical structure and practical spectroscopic verification in the fields of chemical synthesis and drug discovery.
References
-
IR Spectroscopy Tutorial: Amines. (n.d.). UCLA Chemistry. Retrieved from [Link][6]
-
T. H. Lee, et al. (2006). An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Journal of Mass Spectrometry. Available at: [Link][7]
-
B. Smith. (2020). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Available at: [Link][8]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines. Organic Chemistry. Available at: [Link][4]
-
Maciel, G. E., & Natterstad, J. J. (1965). Carbon-13 Nuclear Magnetic Resonance Spectra of Some Aromatic Amines and Imines. The Journal of Chemical Physics. Available at: [Link][9]
-
LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts. Available at: [Link][2]
-
Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry. Available at: [Link][10]
-
Every, R. L., & Riggs, O. L. (1962). Study of Aromatic Amine Inhibitors By Nuclear Magnetic Resonance. CORROSION. Available at: [Link][11]
-
University of Colorado Boulder. (n.d.). Amines. Department of Chemistry. Available at: [Link][3]
-
Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data, University of Wisconsin-Madison. Available at: [Link][5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 5. organicchemistrydata.org [organicchemistrydata.org]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. spectroscopyonline.com [spectroscopyonline.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 11. content.ampp.org [content.ampp.org]
potential biological activity of difluorophenyl derivatives
The Difluorophenyl Motif in Medicinal Chemistry: Bioactivity, SAR, and Optimization
Executive Summary
The incorporation of difluorophenyl moieties represents a high-value strategy in modern medicinal chemistry, offering a precise tool for modulating metabolic stability, lipophilicity, and target binding affinity.[1] Unlike their chlorinated counterparts, difluorophenyl groups provide metabolic obstruction without imposing excessive steric bulk or lipophilic penalties. This guide analyzes the structural activity relationships (SAR) of difluorophenyl derivatives, focusing on their critical role in antifungal azoles, kinase inhibitors, and NSAIDs.
Part 1: The Fluorine Advantage in Drug Design
The "Fluorine Effect" is not merely about adding a halogen; it is about fundamentally altering the physicochemical profile of a scaffold.
Bioisosterism and Sterics
The fluorine atom has a van der Waals radius (1.47 Å) intermediate between hydrogen (1.20 Å) and oxygen (1.52 Å). This allows the difluorophenyl group to mimic a phenyl or dihydroxyphenyl ring sterically while drastically changing the electronic landscape.
-
Mimicry: 3,4-difluorophenyl is often used as a non-metabolizable isostere of the catechol (3,4-dihydroxyphenyl) moiety, retaining the geometry but preventing COMT-mediated methylation or oxidation to quinones.
Metabolic Blockade
The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol vs. ~100 kcal/mol for C-H).
-
Mechanism: Cytochrome P450 (CYP) enzymes typically attack electron-rich aromatic rings via an electrophilic oxo-iron species (
).[2][3] The high electronegativity of fluorine pulls electron density away from the ring ( -withdrawing), deactivating it toward electrophilic attack. Furthermore, substituting hydrogen with fluorine at metabolic "hotspots" (typically para or ortho positions) physically blocks hydroxylation.
Lipophilicity Modulation (LogP)
While chlorination significantly increases lipophilicity (often leading to poor solubility), fluorination has a more nuanced effect.[2]
-
Comparison: Replacing a 2,4-dichlorophenyl group with a 2,4-difluorophenyl group (as seen in the evolution of Fluconazole) lowers the LogP. This is critical for creating orally active drugs that require water solubility for absorption but sufficient lipophilicity for membrane permeability.[2]
Part 2: Structural Activity Relationship (SAR)
The position of the fluorine atoms dictates the biological outcome.
| Substitution Pattern | Primary Utility | Mechanistic Rationale | Example Drug |
| 2,4-Difluorophenyl | Antifungals, NSAIDs | Metabolic Stability & Steric Fit. Blocks the highly reactive para position and one ortho position.[2] The 2-fluoro substituent induces a twisted conformation relative to the connected scaffold (e.g., biaryl twist), which can improve selectivity. | Fluconazole , Diflunisal |
| 3,4-Difluorophenyl | Kinase Inhibitors, CNS Agents | Electronic Tuning. Mimics the electron density of catechol without the metabolic instability. Often used to optimize | Gefitinib (analogues), Blatter Radicals (materials) |
| 2,6-Difluorophenyl | Agrochemicals, Specific Inhibitors | Conformational Lock. The steric bulk of two ortho fluorines forces the phenyl ring orthogonal to the rest of the molecule, locking the bioactive conformation. | Diflubenzuron |
Part 3: Therapeutic Case Studies
Antifungals: The Fluconazole Optimization
Fluconazole is the archetype of difluorophenyl success.[4] Early azoles (e.g., Ketoconazole) relied on 2,4-dichlorophenyl groups.[2]
-
The Problem: Dichlorophenyl analogs were highly lipophilic (poor water solubility) and suffered from rapid metabolism.
-
The Solution: The 2,4-difluorophenyl moiety was introduced.[4][5][6][7][8] It maintained the necessary fit into the fungal CYP51 (Lanosterol 14
-demethylase) active site but reduced lipophilicity (LogP ~0.[2]5) compared to the dichloro analog.[5] -
Mechanism: The 2,4-difluoro substitution prevents metabolism of the phenyl ring by host liver enzymes, contributing to Fluconazole's high oral bioavailability (>90%) and long half-life (30 hours).
Kinase Inhibitors: B-Raf and EGFR
In kinase inhibitors, difluorophenyl groups are used to fine-tune the acidity of neighboring protons (e.g., amide NH) to strengthen hydrogen bonds with the kinase hinge region.
-
Example: N-(3-ethynyl-2,4-difluorophenyl)sulfonamides have shown potent inhibition of B-Raf(V600E).[2][7][9] The electron-withdrawing nature of the difluorophenyl ring increases the acidity of the sulfonamide NH, enhancing its H-bond donor capability within the active site.
Part 4: Experimental Protocols
To validate the efficacy of a difluorophenyl substitution, the following self-validating protocols are recommended.
Protocol A: Microsomal Metabolic Stability Assay
Objective: Quantify the resistance of the difluorophenyl derivative to CYP450-mediated oxidation compared to its non-fluorinated parent.
-
Preparation: Prepare 10 mM stock solutions of the test compound (Difluoro) and control (Phenyl) in DMSO.
-
Incubation System:
-
Phosphate buffer (100 mM, pH 7.4).
-
Liver Microsomes (human or mouse, 0.5 mg protein/mL).
-
Test compound (final conc. 1
M).[2]
-
-
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH-regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6P dehydrogenase).[2]
-
Sampling: Aliquot 50
L at min into ice-cold acetonitrile (containing internal standard) to quench. -
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
Protocol B: Lipophilicity Assessment (Shake-Flask Method)
Objective: Confirm the reduction in lipophilicity (vs. chloro analogs) to predict solubility.
-
Phases: Saturate 1-octanol with water and water with 1-octanol for 24h.
-
Equilibration: Dissolve test compound in the water-saturated octanol phase. Measure UV absorbance (
). -
Partitioning: Mix equal volumes of drug-octanol and octanol-saturated water. Shake for 4h at 25°C. Centrifuge to separate phases.
-
Measurement: Measure UV absorbance of the octanol phase (
). -
Calculation:
. Calculate .
Part 5: Visualizations
Diagram 1: Mechanism of Metabolic Blocking
This diagram illustrates why the 2,4-difluoro substitution is superior to the unsubstituted phenyl ring in preventing CYP450-mediated clearance.
Caption: Comparison of metabolic fates. The electron-rich phenyl ring is susceptible to CYP450 oxidation, whereas the electron-deficient 2,4-difluorophenyl ring repels the electrophilic heme oxygen, preventing hydroxylation.
Diagram 2: The Logic of Fluconazole Design
A flowchart demonstrating the medicinal chemistry decisions leading to the selection of the 2,4-difluorophenyl moiety.
Caption: The optimization pathway of Fluconazole. The transition from dichloro- to difluorophenyl was pivotal for balancing metabolic stability with water solubility (bioavailability).[2]
References
-
The Chemistry of Fluconazole: Structure, Synthesis, and Mechanism of Action. Ningbo Inno Pharmchem.
-
Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity. Molecules (PMC).
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry.
-
N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. ACS Medicinal Chemistry Letters. [2]
-
Comparative Biological Efficacy of 2,4-Difluorophenol Analogs. BenchChem Technical Guide.
Sources
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone | C15H11F3O | CID 24726208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.2: The diflucan story [davidmoore.org.uk]
- 5. Fluconazole Analogs and Derivatives: An Overview of Synthesis, Chemical Transformations, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
theoretical modeling of [3-(3,4-Difluorophenyl)phenyl]methanamine
Title: Theoretical Modeling of [3-(3,4-Difluorophenyl)phenyl]methanamine: A Computational Guide for Biaryl Scaffolds
Executive Summary: The Biaryl-Amine Scaffold
[3-(3,4-Difluorophenyl)phenyl]methanamine represents a high-value "privileged structure" in medicinal chemistry.[1] It combines a flexible, basic primary amine tail (for solubility and ionic bonding) with a lipophilic, metabolically blocked biaryl core.[1]
This guide provides a rigorous theoretical modeling framework for this molecule. Unlike rigid templates, this workflow prioritizes the unique challenges of this structure: the atropisomeric potential of the biaryl axis, the electronic withdrawal of the 3,4-difluoro motif, and the pKa modulation of the benzylamine nitrogen.
Target Audience: Computational Chemists, Medicinal Chemists, and DMPK Scientists.[1]
Structural & Electronic Characterization (QM/DFT)
The primary modeling challenge is the conformational flexibility of the biaryl bond (C-C bridge between rings) and the benzylic amine.
Conformational Scanning (The Biaryl Twist)
The dihedral angle between the two phenyl rings is not planar due to steric clash between ortho-hydrogens. The 3,4-difluoro substitution pattern, while not in the ortho position, alters the quadrupole moment of the distal ring, influencing the preferred twist angle through electrostatic stacking interactions in a binding pocket.
Experimental Protocol (DFT):
-
Software: Gaussian 16 / ORCA 5.0.
-
Level of Theory: B3LYP/6-311++G(d,p) (Standard) or
B97X-D (for dispersion corrections, critical for biaryl stacking). -
Scan Coordinate: Rotate the C1'-C3 dihedral angle from 0° to 180° in 10° increments.[1]
-
Solvation: IEFPCM (Water) to simulate physiological conditions.
Causality:
-
Why Dispersion Corrected DFT? Standard B3LYP often fails to capture the weak
interactions that stabilize specific biaryl twist angles.[1] B97X-D corrects this. -
Expected Outcome: The energy minimum will likely be at a twist angle of ~35-45°, not 0° (planar) or 90° (perpendicular).[1]
Electrostatic Potential (ESP) Mapping
The 3,4-difluoro motif creates a strong local dipole that does not exist in the non-fluorinated analog.[1] This is a "molecular handle" for specific binding to protein sub-pockets (e.g., serine proteases or kinases).[1]
-
Mapping Strategy: Map the ESP onto the 0.002 au electron density isosurface.
-
Critical Observation: Look for the "sigma-hole" or electron-deficient region on the C-F bonds, which can engage in orthogonal dipolar interactions with backbone carbonyls.[1]
Physicochemical Profiling (ADMET)
The transition from a theoretical structure to a drug candidate requires accurate prediction of pKa and Lipophilicity.
pKa Prediction (The Benzylamine Nitrogen)
The amine is a primary benzylamine. The intrinsic pKa of benzylamine is ~9.3.
-
Inductive Effect: The (3,4-difluorophenyl) group is attached at the meta position of the proximal ring.
-
Mechanism: The fluorine atoms are highly electronegative (
-withdrawing).[1] This effect propagates through the biaryl system, slightly reducing electron density at the amine nitrogen, making it less basic. -
Predicted Shift: Expect a pKa depression of 0.3–0.5 units compared to benzylamine.[1][2]
-
Estimated pKa: 8.8 – 9.1 (Physiologically protonated,
).[1]
Lipophilicity (LogP/LogD)
Fluorine is often called a "lipophilicity booster," but this is context-dependent.[1]
-
Method: COSMO-RS (Conductor-like Screening Model for Real Solvents) is preferred over fragment-based methods for fluorinated biaryls because it accounts for the polarity of the C-F bond in 3D space.[1]
-
Impact: The 3,4-difluoro substitution increases LogP by blocking water H-bonding capacity at those positions while increasing the hydrophobic surface area.[1]
Table 1: Predicted Physicochemical Parameters
| Parameter | Value (Est.) | Method | Significance |
| Molecular Weight | 219.23 g/mol | Stoichiometry | CNS penetrable (<400) |
| pKa (Basic) | 8.9 ± 0.3 | QM/Thermodynamic Cycle | Protonated at pH 7.4 |
| LogP | 2.8 - 3.2 | COSMO-RS | Ideal for oral bioavailability |
| TPSA | 26.0 Ų | Surface Calculation | High BBB permeability |
| Rotatable Bonds | 3 | Topology | High conformational adaptability |
Metabolic Stability Modeling (The Fluorine Block)
The strategic placement of fluorine at the 3,4-positions is a deliberate medicinal chemistry tactic to block metabolic soft spots.
Mechanism: Cytochrome P450 (CYP) enzymes typically attack electron-rich aromatic rings at the para position (relative to the bridge).
-
Without Fluorine: The distal phenyl ring would be rapidly hydroxylated at the 4-position (para) or 3-position.[1]
-
With 3,4-Difluoro: The C-F bond energy (~116 kcal/mol) is too high for CYP heme-iron oxo species to break.[1] The ring is deactivated.
Validation Protocol (FMO Analysis):
-
Calculate HOMO coefficients.[1]
-
Result: The HOMO electron density will be pulled away from the distal ring by the fluorines, concentrating it on the proximal ring or the amine.
Visualized Workflows
Diagram 1: Computational Modeling Pipeline
This diagram illustrates the step-by-step workflow from 2D structure to validated 3D model.[1]
Caption: Integrated computational workflow for characterizing fluorinated biaryl amines.
Diagram 2: Biaryl Torsion Logic
This diagram explains the logical assessment of the biaryl bond rotation, a critical step for docking studies.
Caption: Factors influencing the equilibrium geometry of the biaryl axis.
References
-
Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews.[1] Link
-
Grein, F. (2002).[1] Twist angles and rotational energy barriers of biphenyl and substituted biphenyls.[1][3][4] Journal of Physical Chemistry A. Link[1]
-
Klamt, A. (2005).[1] COSMO-RS: From Quantum Chemistry to Fluid Phase Thermodynamics and Drug Design.[1] Elsevier.[1] Link
-
Smart, B. E. (2001).[1] Fluorine substituent effects (on bioactivity). Journal of Fluorine Chemistry. Link[1]
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]
Sources
Application Note & Protocol: Quantitative Analysis of [3-(3,4-Difluorophenyl)phenyl]methanamine
Abstract
This comprehensive guide details robust and validated analytical methodologies for the precise quantification of [3-(3,4-Difluorophenyl)phenyl]methanamine. Designed for researchers, scientists, and drug development professionals, this document provides a suite of protocols leveraging High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometry (MS) detection. The methodologies are presented with a focus on the underlying scientific principles, ensuring both technical accuracy and practical applicability in a regulated environment. All protocols are structured to be self-validating, adhering to the principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Introduction: The Analytical Imperative
[3-(3,4-Difluorophenyl)phenyl]methanamine is a primary aromatic amine of significant interest in pharmaceutical development due to its potential as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs). Accurate and precise quantification is paramount for ensuring the quality, safety, and efficacy of the final drug product. This involves monitoring its presence as a starting material, an intermediate, or a potential impurity.[5]
The analytical challenge lies in developing methods that are not only sensitive and specific but also robust and reliable for routine use in quality control and research settings. This guide presents two primary analytical approaches:
-
Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV): A widely accessible and cost-effective method suitable for routine quality control and content uniformity testing.
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and specific method ideal for trace-level quantification, impurity profiling, and analysis in complex biological matrices.
The choice of method will depend on the specific analytical objective, the required sensitivity, and the sample matrix.
Foundational Principles: Method Development and Validation
The development of any analytical procedure must be systematic and risk-based, culminating in a thorough validation to demonstrate its fitness for purpose.[2] Our approach is grounded in the principles of the ICH guidelines Q2(R2) and Q14, which emphasize a lifecycle approach to analytical procedures.[1][2][3][4]
The Analytical Target Profile (ATP)
Before embarking on method development, it is crucial to define the Analytical Target Profile (ATP), which prospectively outlines the method's intended purpose and performance requirements.[2]
| Attribute | Target |
| Analyte | [3-(3,4-Difluorophenyl)phenyl]methanamine |
| Matrix | Drug Substance, Drug Product, Reaction Mixtures |
| Technique | RP-HPLC-UV, LC-MS/MS |
| Purpose | Assay, Impurity Quantification |
| Quantification Range | Assay: 80-120% of nominal concentrationImpurity: LOQ to 0.5% of the main component |
| Specificity | Able to resolve the analyte from process-related impurities and degradation products. |
| Accuracy | 98.0% - 102.0% for assay; 90.0% - 110.0% for impurities. |
| Precision (%RSD) | ≤ 2.0% for assay; ≤ 10.0% for impurities. |
| Linearity (r²) | ≥ 0.999 |
Table 1: Example Analytical Target Profile (ATP) for the quantification of [3-(3,4-Difluorophenyl)phenyl]methanamine.
Sample Preparation: A Critical First Step
The goal of sample preparation is to present the analyte to the analytical instrument in a form that is free from interfering matrix components and at a concentration suitable for accurate measurement.
General Considerations
-
Solubility: Based on its structure, [3-(3,4-Difluorophenyl)phenyl]methanamine is expected to be soluble in organic solvents such as methanol, acetonitrile, and dimethyl sulfoxide (DMSO). The choice of solvent should be compatible with the mobile phase of the chromatographic method.
-
Stability: The stability of the analyte in the chosen solvent should be evaluated to ensure no degradation occurs during sample preparation and analysis.
Protocol for Standard and Sample Solution Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of [3-(3,4-Difluorophenyl)phenyl]methanamine reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with the chosen diluent (e.g., 50:50 acetonitrile:water).
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution to cover the desired calibration range.
-
Sample Solution (for Drug Substance): Accurately weigh approximately 10 mg of the drug substance and prepare as described for the standard stock solution.
-
Sample Solution (for Drug Product): The preparation will depend on the formulation. For a tablet, it may involve grinding the tablets, extracting the analyte with a suitable solvent, and filtering prior to dilution.
Caption: General workflow for sample and standard preparation.
RP-HPLC-UV Method for Quantification
This method is suitable for the assay of [3-(3,4-Difluorophenyl)phenyl]methanamine in drug substance and formulated products where high sensitivity is not the primary requirement. The presence of the aromatic rings in the analyte's structure suggests it will have a UV chromophore, making UV detection a viable option.
Chromatographic Conditions
| Parameter | Condition | Justification |
| Column | Reversed-phase C18 or Phenyl-Hexyl (e.g., 250 x 4.6 mm, 5 µm) | C18 columns provide good retention for non-polar compounds. A Phenyl-Hexyl column can offer alternative selectivity for aromatic compounds through pi-pi interactions.[6] |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a source of protons for good peak shape of the basic amine analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase chromatography. |
| Gradient | 30% B to 80% B over 15 minutes | A gradient elution is recommended to ensure elution of the analyte with good peak shape and to remove any more retained impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | To ensure reproducible retention times. |
| Injection Volume | 10 µL | A typical injection volume. |
| Detection Wavelength | 254 nm | A common wavelength for aromatic compounds. A UV scan of the analyte should be performed to determine the optimal wavelength. |
Table 2: Recommended starting conditions for the RP-HPLC-UV method.
Protocol: RP-HPLC-UV Analysis
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability: Inject the working standard solution five times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.
-
Calibration Curve: Inject the series of working standard solutions in duplicate. Plot a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the sample solutions in duplicate.
-
Quantification: Determine the concentration of [3-(3,4-Difluorophenyl)phenyl]methanamine in the samples using the calibration curve.
LC-MS/MS Method for Trace Quantification
For applications requiring higher sensitivity and specificity, such as impurity analysis or bioanalysis, LC-MS/MS is the method of choice. This technique offers excellent selectivity by monitoring specific precursor-to-product ion transitions.[7]
Rationale for LC-MS/MS
-
High Sensitivity: Achieves low limits of detection (LOD) and quantification (LOQ), essential for trace impurity analysis.[8]
-
High Specificity: Reduces the likelihood of interference from matrix components by using Multiple Reaction Monitoring (MRM).
-
Structural Information: Can provide structural confirmation of the analyte.
Chromatographic and Mass Spectrometric Conditions
| Parameter | Condition | Justification |
| LC System | UPLC or HPLC system | UPLC systems offer higher resolution and faster analysis times. |
| Column | Reversed-phase C18 or PFP (Pentafluorophenyl) (e.g., 50 x 2.1 mm, 1.8 µm) | A PFP column can provide enhanced retention and selectivity for fluorinated compounds.[9][10] |
| Mobile Phase A | 0.1% Formic Acid in Water | |
| Mobile Phase B | 0.1% Formic Acid in Methanol | Methanol can sometimes offer different selectivity compared to acetonitrile. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Ionization Source | Electrospray Ionization (ESI) in Positive Mode | The primary amine is readily protonated in positive ESI.[7] |
| MRM Transitions | To be determined by direct infusion of a standard solution. A hypothetical transition could be [M+H]+ → fragment ion. | The specific MRM transitions must be optimized for the analyte. |
| Collision Energy | To be optimized for the specific MRM transition. |
Table 3: Recommended starting conditions for the LC-MS/MS method.
Protocol: LC-MS/MS Analysis
Caption: Workflow for LC-MS/MS analysis.
-
Tuning and Optimization: Infuse a standard solution of [3-(3,4-Difluorophenyl)phenyl]methanamine directly into the mass spectrometer to determine the precursor ion and optimize the collision energy to identify the most abundant and stable product ions for the MRM transitions.
-
System Equilibration: Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Calibration and Analysis: Follow a similar procedure as outlined for the HPLC-UV method, using the optimized LC-MS/MS conditions. The use of a deuterated internal standard is highly recommended for bioanalytical applications to correct for matrix effects and variations in instrument response.
Method Validation
A comprehensive validation of the chosen analytical method must be performed in accordance with ICH Q2(R2) guidelines to ensure the reliability of the data.[1][2][3][4]
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of components which may be expected to be present. | No interfering peaks at the retention time of the analyte. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. | Assay: 80-120% of the test concentration.Impurity: LOQ to 120% of the specification limit. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Assay: 98.0% - 102.0% recovery.Impurity: 90.0% - 110.0% recovery. |
| Precision (Repeatability and Intermediate Precision) | The precision of an analytical procedure expresses the closeness of agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Assay: %RSD ≤ 2.0%.Impurity: %RSD ≤ 10.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically signal-to-noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results. |
Table 4: Summary of method validation parameters and typical acceptance criteria based on ICH guidelines.[1][3][4]
Conclusion
The analytical methods detailed in this guide provide a robust framework for the quantification of [3-(3,4-Difluorophenyl)phenyl]methanamine. The choice between RP-HPLC-UV and LC-MS/MS should be based on the specific requirements of the analysis. Proper method validation is essential to ensure that the chosen method is fit for its intended purpose, thereby guaranteeing the quality and reliability of the analytical data generated.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- BenchChem. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation.
- European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2).
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines.
-
Sato, M., & Ikeda, K. (2025). Untargeted analysis of hydrophilic metabolites using enhanced LC-MS separation with a pentafluoro phenylpropyl-functionalized column and prediction-based MS/MS spectrum annotation. Metabolomics, 21(4), 79. Available at: [Link]
-
MDPI. (2025, March 26). A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid. Available at: [Link]
- Advanced Materials Technology. (2025, March 10). Current LC/MS Approaches For PFAS Testing with Ultrashort and Long Chain Mixtures.
- Agilent. (2016, January 15). Plasma Catecholamines by LC/MS/MS.
Sources
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. tasianinch.com [tasianinch.com]
- 6. halocolumns.com [halocolumns.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Untargeted analysis of hydrophilic metabolites using enhanced LC-MS separation with a pentafluoro phenylpropyl-functionalized column and prediction-based MS/MS spectrum annotation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Application Note: High-Performance Profiling of [3-(3,4-Difluorophenyl)phenyl]methanamine
Introduction & Mechanistic Rationale
[3-(3,4-Difluorophenyl)phenyl]methanamine represents a "privileged scaffold" in the design of epigenetic modulators. Chemically, it is a biaryl benzylamine. This structure is critical in drug discovery because it mimics the lysine-methylated substrate of Lysine-Specific Demethylase 1 (LSD1/KDM1A) while also possessing structural overlap with inhibitors of Monoamine Oxidase B (MAO-B) .
Why This Molecule Matters
-
Epigenetic Regulation: The primary application of this compound is as a reversible inhibitor of LSD1.[1] LSD1 demethylates mono- and di-methylated Histone H3 (H3K4me1/2), repressing gene transcription.[2][3] Inhibitors based on this scaffold are investigated for Acute Myeloid Leukemia (AML) and Small Cell Lung Cancer (SCLC) therapy.[4]
-
Metabolic Stability: The 3,4-difluoro substitution on the distal phenyl ring is a deliberate medicinal chemistry modification designed to block metabolic oxidation (P450 metabolism) and enhance lipophilicity, improving cell permeability compared to non-fluorinated analogs.
-
The Selectivity Challenge: Because LSD1 shares high homology with MAO-A and MAO-B, this specific molecule must be profiled to ensure it targets LSD1 without causing dangerous off-target hypertensive crises (the "cheese effect" associated with MAO-A inhibition).
This guide details the protocols to validate this compound’s potency against LSD1 and its selectivity ratio against MAO-B.
Experimental Workflow Visualization
The following diagram illustrates the coupled-enzyme reaction logic used in both LSD1 and MAO assays, highlighting the critical detection node (H2O2).
Caption: Mechanism of the HRP-coupled fluorometric assay used to quantify amine oxidase activity.
Protocol 1: LSD1 (KDM1A) Inhibition Assay
Objective: Determine the IC50 of [3-(3,4-Difluorophenyl)phenyl]methanamine against recombinant human LSD1.
Reagents & Preparation
-
Assay Buffer: 50 mM Sodium Phosphate (pH 7.4), 0.01% Tween-20, 0.1% BSA (prevents inhibitor aggregation/sticking).
-
Enzyme: Recombinant Human LSD1 (0.5 – 1 nM final concentration).
-
Substrate: H3K4me2 peptide (ARTK(Me2)QTARKSTGGKAPRKQLA). Final conc: 10 µM (near Km).
-
Detection Mix: 50 µM Amplex Red + 0.1 U/mL HRP (Horseradish Peroxidase).
Step-by-Step Procedure
-
Compound Dilution: Prepare a 10 mM stock of [3-(3,4-Difluorophenyl)phenyl]methanamine in DMSO. Perform 1:3 serial dilutions in Assay Buffer (ensure final DMSO < 1%).
-
Enzyme Pre-incubation (Critical):
-
Add 20 µL of diluted compound to 20 µL of LSD1 enzyme solution in a black 384-well plate.
-
Incubate for 15 minutes at 25°C .
-
Scientific Note: Many benzylamine inhibitors exhibit slow-binding kinetics. Pre-incubation ensures equilibrium is reached before the substrate competes for the active site.
-
-
Reaction Initiation:
-
Add 20 µL of Substrate Mix (H3K4me2 peptide).
-
Incubate for 30-60 minutes at 25°C .
-
-
Detection:
-
Add 20 µL of Detection Mix (Amplex Red + HRP).
-
Incubate for 5–10 minutes in the dark.
-
-
Readout: Measure fluorescence at Ex/Em = 530/590 nm.
Data Analysis
-
Normalize data to 0% Inhibition (DMSO only) and 100% Inhibition (No Enzyme or 100 µM Tranylcypromine).
-
Fit data to a 4-parameter logistic equation (Hill slope) to derive IC50.
Protocol 2: MAO-B Selectivity Profiling
Objective: Verify that the compound does not potently inhibit MAO-B, reducing CNS side effect risks.
Reagents
-
Enzyme: Recombinant Human MAO-B (Microsomes or purified).
-
Substrate: Benzylamine (Specific for MAO-B) or Tyramine (Non-selective). Recommendation: Use Benzylamine (100 µM).
-
Control Inhibitor: Selegiline (Deprenyl) – specific MAO-B inhibitor.
Procedure Differences
The workflow mirrors Protocol 1, with these specific adjustments:
-
Buffer: Use 100 mM Potassium Phosphate, pH 7.4. (MAO-B is less stable in low ionic strength buffers).
-
Substrate Addition: Add Benzylamine to initiate.
-
Incubation: MAO reactions are faster; a 20-minute reaction time is usually sufficient before adding detection reagents.
Interpretation (Selectivity Index)
Calculate the Selectivity Index (SI) :
-
SI > 30: Highly selective LSD1 inhibitor (Desired).[5]
-
SI < 10: Dual inhibitor (Potential safety concern for tyramine toxicity).
Protocol 3: Cellular Target Engagement (Western Blot)
Objective: Confirm the compound penetrates cells and inhibits LSD1 in a relevant biological system (e.g., MCF-7 Breast Cancer cells or MV4-11 AML cells).
Workflow Visualization
Caption: Cellular mechanism of action.[6] Inhibition leads to accumulation of H3K4me2 marks.
Method
-
Treatment: Seed MCF-7 cells (2 x 10^5 cells/well) in 6-well plates. Treat with compound (1, 5, 10 µM) for 24 to 48 hours .
-
Note: Epigenetic marks turn over slowly; <24h treatment may yield false negatives.
-
-
Lysis: Harvest cells using Histone Extraction Buffer (or standard RIPA with sonication) to ensure chromatin solubilization.
-
Western Blot:
-
Primary Antibody: Anti-H3K4me2 (Cell Signaling Tech #9725 or equivalent).
-
Loading Control: Anti-Total Histone H3.
-
-
Result: A dose-dependent increase in H3K4me2 band intensity confirms LSD1 inhibition.
Summary of Expected Results
| Assay | Parameter | Expected Outcome for Potent Lead |
| LSD1 Biochemical | IC50 | < 100 nM |
| MAO-B Biochemical | IC50 | > 10 µM (if selective) |
| Cellular (WB) | H3K4me2 | > 2-fold increase at 5 µM |
| Phenotype | Cell Viability | Antiproliferative in AML/SCLC lines |
References
-
LSD1 Assay Standardization: Maes, T., et al. (2015). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell. [Link]
-
Fluorometric Assay Protocol: Binda, C., et al. (2016). LSD1 Histone Demethylase Assays and Inhibition. Methods in Molecular Biology. [Link]
-
MAO-B Selectivity Methods: Tipton, K. F., et al. (2006). Monoamine oxidases: certainties and uncertainties. Current Medicinal Chemistry. [Link]
-
Biaryl Benzylamine SAR (Structure-Activity Relationship): Niwa, H., et al. (2018). Discovery of a selective LSD1 inhibitor T-448. Nature Communications. [Link]
Sources
- 1. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of LSD1 for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | LSD1 inhibitors for cancer treatment: Focus on multi-target agents and compounds in clinical trials [frontiersin.org]
Application Note: Safe Handling and Storage Protocols for [3-(3,4-Difluorophenyl)phenyl]methanamine
Abstract & Compound Identification
[3-(3,4-Difluorophenyl)phenyl]methanamine (CAS: 1184009-21-9) is a fluorinated biaryl primary amine commonly utilized as a building block in the synthesis of pharmaceutical candidates, particularly in kinase inhibitor and GPCR ligand discovery.[1] Its structural integration of a lipophilic 3,4-difluorophenyl moiety with a reactive aminomethyl group necessitates precise handling to prevent degradation (carbamate formation) and ensure operator safety. This guide defines the standard operating procedures (SOPs) for its receipt, storage, solubilization, and disposal.
Chemical Identity
| Property | Detail |
| Chemical Name | [3-(3,4-Difluorophenyl)phenyl]methanamine |
| Synonyms | 3-(3,4-Difluorophenyl)benzylamine; (3'-,4'-Difluoro[1,1'-biphenyl]-3-yl)methanamine |
| CAS Number | 1184009-21-9 |
| Molecular Formula | C₁₃H₁₁F₂N |
| Molecular Weight | 219.23 g/mol |
| Physical State | Solid (typically off-white to pale yellow) or viscous oil (depending on purity/salt form) |
| Acidity (pKa) | ~9.0–9.5 (Calculated for conjugate acid) |
Health, Safety, and Environment (HSE) Profile
Note: As a research chemical, comprehensive toxicological data may be limited. The following is derived from Structure-Activity Relationship (SAR) analysis of analogous fluorinated benzylamines.
Hazard Classification (GHS)
-
Skin Corrosion/Irritation: Category 1B (Causes severe skin burns and eye damage) or Category 2 (Irritant), depending on free base vs. salt form. Treat as Corrosive.
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).
Critical Risks
-
Air Sensitivity (Carbonation): Primary amines react rapidly with atmospheric CO₂ to form solid carbamates. This alters stoichiometry in sensitive reactions.
-
Thermal Decomposition: Upon heating to decomposition (>250°C), this compound releases Hydrogen Fluoride (HF) , Nitrogen Oxides (NOx), and Carbon Monoxide.
-
Lipophilicity: The 3,4-difluorophenyl group increases lipophilicity compared to non-fluorinated analogs, potentially enhancing skin absorption rates.
Storage Protocols
To maintain purity >98% and prevent degradation, a multi-barrier storage approach is required.
Environmental Conditions
-
Temperature: Store at 2°C to 8°C for short-term (<1 month). For long-term storage (>1 month), store at -20°C .
-
Atmosphere: Strictly Inert. Store under Argon or Nitrogen.
-
Humidity: <10% Relative Humidity. Hydroscopic nature of amine salts requires desiccation.
Container Specifications
-
Primary Container: Amber glass vial with a Teflon-lined screw cap.
-
Secondary Containment: Sealed desiccator or aluminum composite bag with active desiccant packets and oxygen scavengers.
-
Labeling: Must include "CORROSIVE" and "STORE UNDER INERT GAS" pictograms.
Handling and Experimental Protocols
Workflow Visualization
The following diagram outlines the decision logic for handling the compound based on its physical form (Free Base vs. Salt).
Figure 1: Decision matrix for handling [3-(3,4-Difluorophenyl)phenyl]methanamine based on chemical form.
Weighing and Transfer (Step-by-Step)
Equipment:
-
Analytical balance (0.1 mg precision).
-
Anti-static gun (for solid salts).
-
Argon balloon or Nitrogen line.
Protocol:
-
Equilibration: Allow the storage vial to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Blanket: If handling the Free Base , flush the headspace of the vial with Argon immediately after opening.
-
Weighing:
-
Ideally: Weigh inside a glovebox.
-
Alternatively: Use the "difference" method. Tare a capped vial containing the compound, remove the estimated amount quickly into the reaction vessel, and re-weigh the source vial. Do not leave the source vial open on the balance.
-
-
Resealing: Purge the source vial with Argon, seal tightly with Parafilm, and return to cold storage immediately.
Solubilization
The 3,4-difluorophenyl group imparts significant lipophilicity.
| Solvent | Solubility Rating | Notes |
| DMSO | High (>50 mM) | Recommended for biological assays. |
| Dichloromethane (DCM) | High | Ideal for synthetic transfers. |
| Methanol/Ethanol | Moderate to High | Good for nucleophilic substitutions. |
| Water | Low (Free Base)High (HCl Salt) | Free base requires acidification to dissolve in aqueous media. |
Procedure:
-
Add solvent to the weighed solid.
-
Vortex for 30 seconds.
-
If using DMSO for biological screening, sonicate for 5 minutes to ensure no micro-aggregates remain, which can cause false positives in assays.
Emergency Response & Disposal
Spill Cleanup
Do NOT use water initially. Water may spread the lipophilic amine or generate heat if it is a concentrated salt.
-
Evacuate the immediate area if dust/vapors are present.
-
PPE: Wear nitrile gloves (double gloved), lab coat, and safety goggles.
-
Absorb: Use dry sand, vermiculite, or a dedicated "Basic/Organic" spill kit.
-
Neutralize: Wipe the area with dilute acetic acid (5%) followed by water to neutralize amine residues.
Waste Disposal
-
Classification: Hazardous Organic Waste (Halogenated).
-
Segregation: Do NOT mix with acidic waste streams (exothermic reaction).
-
Special Note: Due to the fluorine content, ensure the waste is labeled "Contains Fluorinated Organics." High-temperature incineration with flue gas scrubbing is the required disposal method to manage HF generation.
References
-
Weissbonya. (2017).[2] Material Safety Data Sheet: Fluorinated Engineered Fluid. Retrieved October 26, 2023, from [Link]
-
PubChem. (n.d.). Compound Summary: Fluorinated Biphenyls. National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Guidance on the Application of the CLP Criteria. Retrieved October 26, 2023, from [Link]
Sources
application of [3-(3,4-Difluorophenyl)phenyl]methanamine in medicinal chemistry
Introduction: The Strategic Value of Fluorination in Medicinal Chemistry
In the landscape of contemporary drug discovery, the deliberate incorporation of fluorine atoms into molecular scaffolds represents a cornerstone of rational drug design. The unique physicochemical properties of fluorine—its high electronegativity, small atomic size, and the strength of the carbon-fluorine bond—collectively offer a powerful toolkit for medicinal chemists to refine the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1][2] Judicious placement of fluorine can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity, and pKa, thereby transforming a promising lead compound into a viable drug candidate.[1]
This guide focuses on the application of a particularly valuable structural element: the 3,4-difluorophenyl group. While the specific molecule [3-(3,4-Difluorophenyl)phenyl]methanamine is not extensively documented in publicly available literature, the 3,4-difluorophenyl moiety itself is a recurring motif in a multitude of advanced therapeutic agents. This document will, therefore, explore the broader significance and application of this key structural unit, providing researchers, scientists, and drug development professionals with a comprehensive overview of its role in medicinal chemistry, supported by detailed protocols and mechanistic insights. We will delve into its applications in targeting a range of diseases, from neurological disorders to oncology, and provide a framework for its synthesis and biological evaluation.
The 3,4-Difluorophenyl Moiety: A Privileged Scaffold in Drug Design
The 3,4-difluorophenyl group is frequently employed as a critical component in the synthesis of active pharmaceutical ingredients (APIs). Its utility stems from the ability of the two fluorine atoms to modulate the electronic properties of the phenyl ring and enhance metabolic stability and bioavailability.[3] This strategic difluorination can lead to improved interactions with biological targets, such as enzymes and receptors, making it a valuable building block in the development of novel therapeutics.
Applications in Neurological Disorders
The 3,4-difluorophenyl moiety is a key feature in molecules designed to treat neurological conditions. For instance, derivatives of 2-(3,4-difluorophenyl)cyclopropanamine have been synthesized and investigated for their potential neurological applications.[4] The presence of the difluorophenyl group is often crucial for achieving the desired potency and selectivity for specific neurological targets.
Utility in Oncology Research
In the realm of oncology, the 3,4-difluorophenyl group has been incorporated into novel anticancer agents. For example, it is a component of PFI-3 analogues being investigated for the treatment of glioblastoma.[5] Studies have shown that compounds containing this moiety can enhance the sensitivity of cancer cells to existing chemotherapeutic agents like temozolomide.[5] Furthermore, biscoumarin derivatives featuring a trifluorophenyl group (a close structural relative) have demonstrated potent anti-proliferative and anti-migration effects on lung cancer cells, both in vitro and in vivo.[6]
Metabolic and Cardiovascular Disease Applications
The versatility of the 3,4-difluorophenyl group extends to the development of treatments for metabolic and cardiovascular diseases. Its incorporation into various molecular frameworks has been shown to be beneficial in creating compounds with enhanced therapeutic profiles for these conditions.[3]
Synthesis of 3,4-Difluorophenyl-Containing Building Blocks
A common and efficient pathway to introduce the 3,4-difluorophenyl moiety into a target molecule is through the use of 3,4-difluorobenzaldehyde as a starting material. The following protocol outlines a representative synthesis of a key intermediate, (E)-3-(3,4-difluorophenyl)acrylic acid, which can be further elaborated to generate a variety of drug candidates.[4]
Experimental Protocol: Synthesis of (E)-3-(3,4-difluorophenyl)acrylic acid
Objective: To synthesize a key intermediate for the elaboration of 3,4-difluorophenyl-containing drug candidates.
Materials:
-
3,4-Difluorobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Toluene
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle, etc.)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3,4-difluorobenzaldehyde (10.0 g, 70.4 mmol), malonic acid (8.8 g, 84.5 mmol), and pyridine (50 mL).
-
Addition of Catalyst: To the stirring mixture, add piperidine (1.0 mL) as a catalyst.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 115°C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid (20 mL).
-
Precipitation and Filtration: A precipitate will form. Collect the solid by vacuum filtration and wash with cold deionized water.
-
Drying: Dry the collected solid in a vacuum oven at 50°C to a constant weight to yield (E)-3-(3,4-difluorophenyl)acrylic acid.
Expected Outcome: A white to off-white solid.
Characterization: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Note: Evaluation of a Novel 3,4-Difluorophenyl-Containing Compound as a Potential Kinase Inhibitor
Introduction:
This application note describes a hypothetical workflow for the initial biological evaluation of a novel compound, "Compound X," which incorporates the 3,4-difluorophenyl motif. The protocol outlines an in vitro kinase assay to assess its inhibitory activity against a target kinase implicated in a specific cancer signaling pathway.
Experimental Workflow:
Caption: Workflow for in vitro kinase inhibitor screening.
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Compound X in 100% DMSO.
-
Perform a serial dilution in DMSO to create a range of concentrations for testing (e.g., from 100 µM to 1 nM).
-
-
Kinase Assay (Luminescent-Based):
-
In a 384-well white assay plate, add the target kinase, a suitable substrate, and ATP at their optimal concentrations.
-
Add 1 µL of the diluted Compound X to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubate the plate at 30°C for 60 minutes to allow the kinase reaction to proceed.
-
Add a commercial luminescent kinase detection reagent according to the manufacturer's instructions. This reagent measures the amount of ATP remaining in the well, which is inversely proportional to kinase activity.
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data using the positive and negative controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value of Compound X.
-
Data Presentation:
| Compound | Target Kinase | IC50 (nM) |
| Compound X | Kinase A | 50 |
| Control Drug | Kinase A | 15 |
Interpretation:
The IC50 value provides a quantitative measure of the potency of Compound X as an inhibitor of the target kinase. Further studies would be required to determine its selectivity against other kinases and its mechanism of action.
Structure-Activity Relationship (SAR) Insights
The strategic placement of the 3,4-difluorophenyl group can significantly impact the biological activity of a molecule. In many cases, this moiety is involved in key binding interactions with the target protein. For example, in the context of kinase inhibitors, the fluorine atoms can form favorable hydrogen bonds or other non-covalent interactions with amino acid residues in the ATP-binding pocket.
Caption: Logic of SAR modification leading to improved properties.
Conclusion
The 3,4-difluorophenyl moiety is a powerful and versatile tool in the medicinal chemist's arsenal. Its strategic incorporation into drug candidates can lead to significant improvements in their pharmacological properties. While the specific molecule [3-(3,4-Difluorophenyl)phenyl]methanamine may not be a widely studied compound, the principles and applications of the 3,4-difluorophenyl group are well-established and continue to drive the discovery of new and innovative medicines. The protocols and insights provided in this guide offer a solid foundation for researchers and scientists working to leverage the unique advantages of fluorination in their drug discovery programs.
References
- MySkinRecipes. (n.d.). (3-(Difluoromethoxy)phenyl)methanamine.
- Lek Pharmaceuticals dd. (2013). Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts. (EP2644590A1). Google Patents.
- Zhu, X., Huang, W., Gao, C., Zhu, Y., Zhang, Y., & Ling, Y. (2012). Synthesis and biological evaluation of novel difluorophenyl methanesulfinyl acetamide derivatives. Journal of China Pharmaceutical University, 43(1), 16-20.
- Al-Sanea, M. M., Al-Saadi, M. S., Al-Dies, A. M., Al-Omair, M. A., & El-Emam, A. A. (2025). Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma. Molecules, 30(8), 3467.
- Wang, Y., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(18), 6009.
- National Center for Biotechnology Information. (n.d.). 3,4-Difluorobenzylamine. PubChem.
- Jia, R., Wang, X., & Hu, J. (2021). Recent advance in synthetic applications of difluoromethyl phenyl sulfone and its derivatives. Tetrahedron Letters, 75, 153182.
- Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8479-8513.
- American Elements. (n.d.). 1-[4-(3,4-difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine hydrochloride.
- Wang, Y., et al. (2024). 3,3'-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration. PLoS ONE, 19(5), e0303837.
- Khan, A., et al. (2022). 3-(((1S,3S)-3-((R)-Hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione: Design and Synthesis of New Stereopure Multi-Target Antidiabetic Agent. Molecules, 27(19), 6524.
- CN117964460A. (2024). Synthesis process of 3, 5-difluorophenol. Google Patents.
- Haagsma, K. A. (2010). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. JMU Scholarly Commons.
- Wang, Q., et al. (2021). Discovery of 4-cyclopropyl-3-(2-((1-cyclopropyl-1H-pyrazol-4-yl) amino) quinazolin-6-yl)-N-(3-(trifluoromethyl) phenyl) benzamides as potent discoidin domain receptor inhibitors for the treatment of idiopathic pulmonary fibrosis. European Journal of Medicinal Chemistry, 224, 113725.
- Iqbal, N., & Iqbal, J. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(16), 6097.
Sources
- 1. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. (3-(Difluoromethoxy)phenyl)methanamine [stage0.myskinrecipes.com]
- 4. EP2644590A1 - Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts - Google Patents [patents.google.com]
- 5. Structural Activity Relationship Analysis of New Diphenyl PFI-3 Analogues Targeting for the Treatment of Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3,3’-((3,4,5-trifluoropHenyl)methylene)bis(4-hydroxy-2H-chromen-2-one) inhibit lung cancer cell proliferation and migration - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: [3-(3,4-Difluorophenyl)phenyl]methanamine Synthesis
Ticket ID: #SYN-402-DFP Status: Open Priority: High Assigned Specialist: Senior Application Scientist
Introduction
Welcome to the Technical Support Center. You are likely encountering yield ceilings with [3-(3,4-Difluorophenyl)phenyl]methanamine . This is a deceptive target: while it appears to be a standard biaryl system, the electron-deficient 3,4-difluoro ring introduces specific instability modes (protodeboronation) and the benzylamine motif invites dimerization during reduction.
This guide moves beyond generic textbook reactions to address the specific failure modes of this scaffold.
Module 1: The Synthetic Pathway
The most robust industrial route avoids direct coupling of the free amine, which poisons Palladium catalysts. Instead, we utilize a Suzuki-Miyaura Coupling followed by a Chemoselective Nitrile Reduction .
Master Workflow Diagram
Caption: Figure 1. Optimized two-step synthetic pathway minimizing catalyst poisoning and defluorination risks.
Module 2: Troubleshooting Step 1 (Suzuki Coupling)
The Core Issue: The 3,4-difluorophenyl ring is electron-deficient.[1] If you use 3,4-difluorophenylboronic acid as a starting material, it is highly susceptible to protodeboronation (loss of the boron group replaced by H) under aqueous basic conditions.
Diagnostic Guide
| Symptom | Probable Cause | Corrective Action |
| Conversion stuck at <60% | Catalyst deactivation (Pd Black formation). | Switch to Pd(dppf)Cl₂·DCM or XPhos Pd G3 . Avoid Pd(PPh₃)₄ (air sensitive). |
| Byproduct: 1,2-difluorobenzene | Protodeboronation . The base is too strong or temp is too high. | Switch base from Na₂CO₃ to K₃PO₄ . Reduce water ratio. |
| Byproduct: Biaryl Homocoupling | Oxygen presence in the solvent.[1] | Degas solvents via sparging (Argon) for 20 mins, not just sonication. |
Optimized Protocol: The "Anhydrous" Approach
To maximize yield, we invert the standard logic: instead of using the unstable difluoro-boronic acid, use 3-cyanophenylboronic acid (more stable) and couple it with 1-bromo-3,4-difluorobenzene .
-
Reagents:
-
1-bromo-3,4-difluorobenzene (1.0 equiv)
-
3-cyanophenylboronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂[2]·DCM (3 mol%) — Robust against oxidative addition issues.
-
Base: K₃PO₄ (2.0 equiv) — Milder than carbonates, reduces deboronation.
-
Solvent: 1,4-Dioxane/Water (9:1).
-
-
Procedure:
-
Charge solids into a flask. Cycle Argon/Vacuum 3x.
-
Add degassed solvents.[1]
-
Heat to 80°C (Do not reflux at 100°C; higher temps promote side reactions).
-
Run for 4–6 hours.
-
-
Checkpoint: Target conversion should be >95% by HPLC.
Senior Scientist Note: If you must use 3,4-difluorophenylboronic acid, use the Pinacol Ester version. It is significantly more resistant to hydrolysis and protodeboronation than the free acid [1].
Module 3: Troubleshooting Step 2 (Nitrile Reduction)
The Core Issue: Reducing a nitrile to a primary amine often results in Secondary Amine "Dimers" (where the product amine reacts with the intermediate imine).[3] Furthermore, standard hydrogenation (Pd/C + H₂) risks defluorination (stripping the fluorine atoms).
Mechanism of Failure (Dimerization)
Caption: Figure 2. The "Dimerization Trap." Free primary amines attack the intermediate imine, creating secondary amine impurities.
Solution: The Cobalt Chloride / NaBH₄ System
This method is superior to catalytic hydrogenation for fluorinated substrates because it is mild and does not cleave C-F bonds [2].
Protocol:
-
Setup: Dissolve the biaryl nitrile (1.0 equiv) in Methanol (0.1 M).
-
Additive: Add CoCl₂·6H₂O (1.0 equiv). The solution will turn pink/purple.
-
Reduction: Cool to 0°C. Add NaBH₄ (5.0 equiv) portion-wise.
-
Observation: The mixture will turn black (formation of cobalt boride active species) and evolve gas vigorously.
-
-
Workup:
Why this works:
-
Chemoselectivity: Cobalt boride reduces nitriles but leaves aryl-fluorides intact.
-
Speed: The reaction is typically fast (<2 hours), reducing the window for dimer formation.
-
Alternative: If you prefer hydrogenation, use Raney Nickel in ammoniacal methanol. Avoid Pd/C.
Module 4: Purification & Isolation
The free amine is an oil that absorbs CO₂ from the air. For stability and purity, isolate it as the Hydrochloride Salt .
Isolation Protocol:
-
Dissolve the crude amine in minimal Diethyl Ether or MTBE.
-
Cool to 0°C.
-
Add 2M HCl in Diethyl Ether dropwise.
-
A white precipitate will form immediately.
-
Filter and wash with cold ether.
Removing Palladium Contamination: If the final product is for biological assay, residual Pd is a concern.
-
Treatment: Stir the crude amine solution with SiliaMetS® Thiol or QuadraPure™ TU scavengers for 4 hours before salt formation. These resins specifically bind Pd(II) and Pd(0).
FAQ: Rapid Fire Troubleshooting
Q: My product has a molecular weight of M+134 instead of M+1. What is it? A: This is the secondary amine dimer.[6][7] You likely ran the reduction too slow or without ammonia. Use the CoCl₂ method or add 7N NH₃ in MeOH to your hydrogenation.
Q: I see a peak at M-19 in the Mass Spec. A: You have defluorinated the ring. This happens if you use Pd/C with H₂ or LiAlH₄ at high temperatures.[8] Switch to Borane-DMS or Cobalt Boride.
Q: The Suzuki coupling turns black immediately. A: Rapid precipitation of Pd-black indicates ligand dissociation. Your solvent might not be degassed enough (oxygen oxidizes the phosphine), or the temperature is too high. Add the catalyst last, after the reaction mixture is at temperature (if safe) or strictly degas.
References
-
Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research.
-
Caddick, S., et al. (2003). A procedure for the reduction of nitriles to primary amines using Cobalt Chloride and Sodium Borohydride. Tetrahedron Letters.
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard text for nitrile reduction selectivity).
Sources
preventing decomposition of [3-(3,4-Difluorophenyl)phenyl]methanamine in solution
Welcome, Researchers. This guide is your dedicated resource for ensuring the stability and integrity of [3-(3,4-Difluorophenyl)phenyl]methanamine in your experimental solutions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower your research. This molecule, a substituted benzylamine, possesses inherent reactivity that requires careful handling to prevent degradation. Here, we will troubleshoot common stability issues, explore the mechanisms of decomposition, and provide validated protocols for its use.
Frequently Asked Questions (FAQs)
Q1: My solution of [3-(3,4-Difluorophenyl)phenyl]methanamine is turning a pale yellow/brown. What is happening?
This is a classic sign of oxidative degradation. Aromatic amines and compounds with benzylic protons are susceptible to oxidation, which often produces colored byproducts. This process can be accelerated by exposure to atmospheric oxygen, light, and trace metal ions in your solvent.
Q2: What is the single most important factor for maintaining the stability of this compound in solution?
Preventing oxidation. This involves a multi-pronged approach: using deoxygenated solvents, storing under an inert atmosphere (like argon or nitrogen), and protecting the solution from light. Adjusting the pH to a slightly acidic range is also a critical and highly effective stabilizing technique.
Q3: Can I store my stock solution at room temperature?
This is strongly discouraged. Thermal energy can accelerate degradation pathways.[1] For short-term storage (1-2 days), refrigeration at 2-8°C is acceptable if the solution is properly prepared. For long-term storage, freezing at -20°C or -80°C is mandatory.
Q4: Which solvents are best for this compound?
High-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are excellent choices for primary stock solutions due to their good solvating power and lower reactivity. For aqueous working solutions, the choice of buffer is critical. Use buffers that lack nucleophilic or metallic components. A simple citrate or phosphate buffer is often a good starting point.
Troubleshooting Guide: Common Issues & Solutions
| Observed Problem | Probable Cause(s) | Immediate Corrective Actions & Long-Term Solutions |
| Rapid loss of potency or inconsistent results. | Oxidative Degradation: The primary amine and/or benzylic C-H bond is reacting with dissolved oxygen. | Solution: Prepare solutions using solvents that have been deoxygenated by sparging with nitrogen or argon for 15-30 minutes. Store aliquots under an inert atmosphere in tightly sealed vials. Consider adding an antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01%). |
| Appearance of new peaks in HPLC/LC-MS analysis. | Photodegradation or pH-mediated Hydrolysis: Exposure to ambient or UV light can initiate radical reactions.[2][3][4] Extreme pH levels can also catalyze decomposition. | Solution: Always store and handle the compound and its solutions in amber glass vials or containers wrapped in aluminum foil. For aqueous solutions, maintain a slightly acidic pH (4-6). The protonated amine is significantly less susceptible to oxidation.[5][6] |
| Precipitate forms after freezing and thawing. | Poor Solubility in Aqueous Buffers: The free-base form of the amine may have limited solubility in neutral or basic aqueous solutions, causing it to crash out upon freeze-thaw cycles. | Solution: Ensure the pH of your aqueous buffer is in the slightly acidic range (pH 4-6) to form the more soluble ammonium salt. If using high concentrations, consider preparing the primary stock in an organic solvent like DMSO before diluting into your aqueous buffer. |
In-Depth Technical Guide: Understanding & Preventing Decomposition
The Chemistry of Degradation: Key Pathways
The structure of [3-(3,4-Difluorophenyl)phenyl]methanamine contains two primary points of vulnerability: the primary amine (-NH₂) and the benzylic carbon (the -CH₂- linking the phenyl ring and the amine).
-
Oxidative Degradation: This is the most common pathway for amines.[7][8] The reaction is often a radical-chain process initiated by oxygen, light, or metal ions. The primary amine can be oxidized to the corresponding imine, which can then undergo further reactions. The benzylic position is also susceptible to oxidation, potentially forming a benzaldehyde derivative.
-
Photodegradation: Aromatic systems can absorb UV and even visible light, leading to the formation of excited states that are highly reactive.[2][9] This can lead to the formation of radical species that initiate degradation cascades.
-
Influence of pH: As a primary amine, this compound is basic (typical pKa of the conjugate acid is ~9.5-11.0).[10][11]
-
In acidic conditions (pH < 8): The amine is protonated to form an ammonium salt (R-CH₂-NH₃⁺). In this state, the nitrogen's lone pair of electrons is unavailable, making the molecule much more stable against oxidation.[5][6]
-
In neutral or basic conditions (pH > 8): The amine exists as the free base (R-CH₂-NH₂). The lone pair is available, making it a prime target for oxidation.
-
Below is a diagram illustrating the main degradation stressors.
Caption: Primary stressors leading to the decomposition of the parent compound.
Protocol 1: Preparation of a Stabilized Stock Solution
This protocol is designed to minimize degradation from all major pathways.
Materials:
-
[3-(3,4-Difluorophenyl)phenyl]methanamine (solid)
-
High-purity, anhydrous DMSO
-
Inert gas (Argon or Nitrogen) with tubing
-
Sterile, amber glass vials with PTFE-lined screw caps
-
Analytical balance and standard laboratory glassware
Procedure:
-
Solvent Deoxygenation: Place the required volume of DMSO in a flask. Sparge (bubble) the inert gas through the solvent for at least 20 minutes to remove dissolved oxygen.
-
Weighing: On an analytical balance, accurately weigh the required amount of the solid compound directly into a clean, dry amber vial.
-
Dissolution: Using a pipette, add the deoxygenated DMSO to the vial to achieve the desired final concentration.
-
Inert Atmosphere: Gently flush the headspace of the vial with the inert gas for 15-20 seconds to displace any air.
-
Sealing and Mixing: Immediately and tightly seal the vial. Mix gently by vortexing or inversion until the solid is completely dissolved.
-
Storage: For long-term storage, place the vial at -80°C. For short-term use, store at -20°C. Prepare smaller-volume aliquots to avoid repeated freeze-thaw cycles of the main stock.
Protocol 2: Conducting a Forced Degradation Study
A forced degradation study is the definitive way to understand your compound's specific vulnerabilities and to validate that your analytical method can detect degradants.[7][12][13] This protocol creates a "self-validating" system by intentionally stressing the molecule under controlled conditions.
Objective: To identify the primary degradation pathway(s) for [3-(3,4-Difluorophenyl)phenyl]methanamine in your specific solution.
Workflow Diagram:
Caption: Workflow for a comprehensive forced degradation study.
Procedure:
-
Preparation: Prepare a solution of your compound at a known concentration (e.g., 1 mg/mL) in a solvent relevant to your application (e.g., 50:50 acetonitrile:water).
-
Aliquoting: Dispense equal volumes of this solution into 6 separate, clear glass vials. Label them: Control, Acid, Base, Oxidative, Heat, Light.
-
Applying Stress:
-
Control: Keep at room temperature, protected from light.
-
Acid: Add a small volume of 1 M HCl to reach a final concentration of 0.1 M HCl.
-
Base: Add a small volume of 1 M NaOH to reach a final concentration of 0.1 M NaOH.
-
Oxidative: Add a small volume of 30% H₂O₂ to reach a final concentration of 3% H₂O₂.
-
Heat: Place in an oven at 60°C, protected from light.
-
Light: Place in a photostability chamber according to ICH Q1B guidelines.
-
-
Incubation: Leave all samples for a set period (e.g., 24 hours). Note: If degradation is too rapid (>20%), repeat with milder conditions.
-
Analysis: Neutralize the acid and base samples if necessary. Analyze all samples, including the control, using a stability-indicating HPLC method (a method capable of separating the parent peak from its degradation products).
-
Data Interpretation: Calculate the percentage loss of the parent compound in each stressed sample relative to the control.
Illustrative Data Summary Table:
| Stress Condition | Parent Peak Area (vs. Control) | % Degradation | Observations (New Peaks, Color Change) |
| Control (T=0) | 100% | 0% | Clear solution, single major peak. |
| Control (T=24h) | 99.5% | 0.5% | No significant change. |
| Acid (0.1 M HCl) | 99.2% | 0.8% | No significant change. Confirms stability of protonated form. |
| Base (0.1 M NaOH) | 75.3% | 24.7% | Solution turned yellow. Multiple new polar peaks observed. |
| Oxidative (3% H₂O₂) | 62.1% | 37.9% | Solution turned brown. Several major new peaks observed. |
| Heat (60°C) | 95.8% | 4.2% | Slight increase in minor impurity peaks. |
| Light (ICH) | 88.4% | 11.6% | Solution developed a faint yellow tinge. One new major peak. |
Note: Data is for illustrative purposes only.
References
-
PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. Journal of the Iranian Chemical Society. Available at: [Link]
-
Anaerobic degradation of fluorinated aromatic compounds. Applied and Environmental Microbiology. Available at: [Link]
-
Anaerobic degradation of fluorinated aromatic compounds | Request PDF. ResearchGate. Available at: [Link]
-
Photocatalytic Treatment of Laboratory Wastes Containing Aromatic Amines. Royal Society of Chemistry. Available at: [Link]
-
Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. PubMed Central. Available at: [Link]
-
Strategies for the Biodegradation of Polyfluorinated Compounds. MDPI. Available at: [Link]
-
The biodegradation vs. biotransformation of fluorosubstituted aromatics | Request PDF. ResearchGate. Available at: [Link]
-
Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst. ResearchGate. Available at: [Link]
-
Insights into the biodegradation of two persistent fluorinated fungicides by coupling metabolic modelling with metaproteogenomics. PubMed. Available at: [Link]
-
Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption. MatheO. Available at: [Link]
-
Forced degradation studies: A critical lens into pharmaceutical stability. Drug Discovery & Development. Available at: [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. PharmaTutor. Available at: [Link]
-
CO2 Absorption Solvent Degradation Compound Identification Using Liquid Chromatography-Mass Spectrometry Quadrapole-Time of Flight (LCMSQTOF). SciRP.org. Available at: [Link]
-
Measurement methods for selected emissions from amine-based carbon capture plants. FORCE Technology. Available at: [Link]
-
What is the influence of the pH on imine formation in a water solution? ResearchGate. Available at: [Link]
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. Available at: [Link]
-
Acidity and Basicity of Amines. Chemistry LibreTexts. Available at: [Link]
-
Fluorescence Detection of Aromatic Amines and Photocatalytic Degradation of Rhodamine B under UV light irradiation by Luminescent Metal-Organic Frameworks. ResearchGate. Available at: [Link]
-
The photo-oxidation of an aromatic amine studied by flash photolysis. The Royal Society. Available at: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. Available at: [Link]
-
Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. ResearchGate. Available at: [Link]
-
Forced Degradation and Stability Testing. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
-
Amine Protonation. Open Oregon Educational Resources. Available at: [Link]
-
Advanced Properties of Amines. Chemistry LibreTexts. Available at: [Link]
-
Benzylamine. Wikipedia. Available at: [Link]
-
What is the pH of a tertiary amine? Quora. Available at: [Link]
-
Oxidation and thermal degradation of methyldithanolamine/piperazine in CO₂ capture. OSTI.GOV. Available at: [Link]
-
relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Available at: [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. sid.ir [sid.ir]
- 3. researchgate.net [researchgate.net]
- 4. royalsocietypublishing.org [royalsocietypublishing.org]
- 5. Photocatalytic treatment of laboratory wastes containing aromatic amines - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. 5.3 Amine Protonation – Introductory Organic Chemistry [openoregon.pressbooks.pub]
- 7. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ajpsonline.com [ajpsonline.com]
- 13. onyxipca.com [onyxipca.com]
Technical Support Center: Method Refinement for Trace Analysis of [3-(3,4-Difluorophenyl)phenyl]methanamine
Welcome to the technical support center for the trace analysis of [3-(3,4-Difluorophenyl)phenyl]methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to refine your analytical methods. As a pharmaceutical intermediate or potential impurity, accurate and sensitive quantification of this compound is critical.[1][2] This resource synthesizes established analytical principles with practical, field-proven insights to address common challenges encountered during method development and execution.
Introduction to the Analyte and its Challenges
[3-(3,4-Difluorophenyl)phenyl]methanamine is a primary aromatic amine. Its chemical structure, featuring a biphenyl core and two fluorine atoms, presents unique analytical considerations. While the primary amine group allows for derivatization, the overall molecule may exhibit specific behaviors in different analytical systems.
Potential Analytical Hurdles:
-
Low UV Absorbance: The chromophore of the molecule may not provide sufficient sensitivity for trace-level detection using UV detectors without derivatization.[3]
-
Peak Tailing in HPLC: The basic nature of the primary amine can lead to interactions with residual silanol groups on silica-based columns, resulting in poor peak shape.[4][5]
-
Matrix Effects in LC-MS/MS: Co-eluting endogenous or exogenous components from complex sample matrices can suppress or enhance the ionization of the target analyte, affecting accuracy and precision.[6][7][8]
-
Analyte Stability: Aromatic amines can be susceptible to oxidation, which may impact sample stability during preparation and storage.[9]
HPLC-UV Method Refinement
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a common technique for purity and impurity analysis.[10] However, for trace analysis of [3-(3,4-Difluorophenyl)phenyl]methanamine, method optimization is often necessary.
Troubleshooting Guide: HPLC-UV
Question: My peak for [3-(3,4-Difluorophenyl)phenyl]methanamine is tailing significantly. What can I do?
Answer: Peak tailing for basic compounds like your analyte is a frequent issue in reversed-phase HPLC.[4][5] It's typically caused by secondary interactions between the protonated amine and acidic silanol groups on the column's stationary phase.
Troubleshooting Workflow:
Caption: Workflow to address peak tailing in HPLC.
Question: I am not achieving the required sensitivity for trace-level quantification. How can I improve my detection limits?
Answer: The inherent UV absorbance of your analyte might be insufficient for trace analysis. Pre-column derivatization is a robust strategy to enhance the UV response.[3]
Proposed Derivatization Protocol:
A common approach for primary amines is derivatization with a reagent that introduces a highly absorbing chromophore. 2-Naphthalenesulfonyl chloride (NSCl) is a suitable option.[3]
| Step | Procedure | Rationale |
| 1. Reaction Setup | To 100 µL of your sample or standard, add 200 µL of 0.1 M Borate Buffer (pH 9.5).[3] | The basic pH facilitates the reaction between the amine and the sulfonyl chloride. |
| 2. Reagent Addition | Add 100 µL of a freshly prepared 10 mg/mL solution of NSCl in acetonitrile.[3] | Acetonitrile is a common solvent for derivatization reagents. |
| 3. Incubation | Vortex the mixture and incubate at 60°C for 30 minutes.[3] | Heating drives the reaction to completion. |
| 4. Quenching | Add 100 µL of 1 M Sodium Hydroxide to hydrolyze excess NSCl.[3] | This step prevents the derivatization reagent from interfering with the chromatography. |
| 5. Analysis | Filter the solution and inject it into the HPLC system. | The resulting sulfonamide derivative has a strong UV absorbance, significantly improving sensitivity.[3] |
Gas Chromatography-Mass Spectrometry (GC-MS) Method Refinement
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent selectivity and sensitivity.[11] For aromatic amines, derivatization is often employed to improve chromatographic performance.[11][12]
Troubleshooting Guide: GC-MS
Question: I am observing poor peak shape and low response for my analyte.
Answer: The polarity of the primary amine in [3-(3,4-Difluorophenyl)phenyl]methanamine can lead to poor chromatographic behavior in GC. Chemical derivatization is recommended to create a less polar, more volatile derivative.[11]
Derivatization Strategy:
Acylation with an agent like Pentafluoropropionic Anhydride (PFPA) is a common and effective method for primary amines.
Caption: GC-MS derivatization workflow for aromatic amines.
Question: My baseline is noisy and contains many interfering peaks.
Answer: A noisy baseline can result from several sources, including contamination of the carrier gas, injector, or column.[13]
| Potential Cause | Troubleshooting Step |
| Contaminated Carrier Gas | Ensure high-purity carrier gas (e.g., Helium, Hydrogen) and check that gas purification traps are functional.[12][13][14] |
| Injector Contamination | Clean the injector and replace the inlet liner and septum.[13] |
| Column Bleed | Condition the column according to the manufacturer's instructions. If the bleed is excessive, the column may be damaged and require replacement.[13] |
| Sample Matrix Interference | Implement a more rigorous sample cleanup procedure, such as Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE).[15][16][17] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Refinement
LC-MS/MS is the gold standard for trace-level quantification in complex matrices due to its high sensitivity and selectivity.[10][18]
Troubleshooting Guide: LC-MS/MS
Question: I am observing significant signal suppression for my analyte in biological samples.
Answer: This is a classic example of a matrix effect, where co-eluting compounds from the sample interfere with the ionization of your analyte in the mass spectrometer's source.[6][7][8]
Strategies to Mitigate Matrix Effects:
-
Improve Chromatographic Separation: Modify the HPLC gradient to separate the analyte from the interfering matrix components.[7]
-
Enhance Sample Preparation: Utilize a more selective sample preparation technique. For example, switch from protein precipitation to SPE or LLE to remove a broader range of interferences.[8][17]
-
Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.[19]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS of [3-(3,4-Difluorophenyl)phenyl]methanamine is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[6][8]
Question: I am unsure which precursor and product ions to select for Multiple Reaction Monitoring (MRM).
Answer: The selection of appropriate MRM transitions is crucial for the selectivity and sensitivity of an LC-MS/MS method.[18]
Workflow for MRM Transition Optimization:
Caption: Workflow for optimizing MRM transitions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for [3-(3,4-Difluorophenyl)phenyl]methanamine standards and samples?
Q2: Which type of HPLC column is best suited for this analysis?
-
A2: A modern, high-purity silica C18 or a phenyl-hexyl column is a good starting point. Phenyl-based stationary phases can offer alternative selectivity for aromatic compounds.[22] To minimize peak tailing, select a column that is well end-capped.
Q3: Is an internal standard necessary for this analysis?
-
A3: For accurate quantification, especially in complex matrices, the use of an internal standard is highly recommended.[11] For GC-MS and LC-MS/MS, a stable isotope-labeled version of the analyte is the ideal choice.[6][8] For HPLC-UV, a structurally similar compound with a different retention time can be used.
Q4: How can I confirm the identity of the peak corresponding to my analyte?
-
A4: In HPLC-UV, spike the sample with a known standard to see if the peak height increases. For GC-MS and LC-MS/MS, the mass spectrum and the ratio of qualifier to quantifier ion transitions provide definitive identification.[18]
References
- Application Note: Quantitative Analysis of Aromatic Amines by GC-MS Using a Deuterated Internal Standard - Benchchem. (n.d.).
-
Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. Retrieved from [Link]
-
Li, Y., et al. (2018). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of Chromatography B, 1087-1088, 86-94. Retrieved from [Link]
-
Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61-68. Retrieved from [Link]
-
Becker, G. (2024). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Chromatography & Separation Techniques, 15(6). Retrieved from [Link]
-
Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges. (2019, June 24). Retrieved from [Link]
-
Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. (2025, October 28). Retrieved from [Link]
-
PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from [Link]
-
Cuypers, E., et al. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC–TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry, 87(17), 8914-8921. Retrieved from [Link]
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry? Retrieved from [Link]
-
Padrón, M. E., et al. (2018). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. Journal of Chromatography A, 1575, 29-36. Retrieved from [Link]
-
Wang, Y., et al. (2020). Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS. Talanta, 219, 121287. Retrieved from [Link]
-
Locatelli, M., & Tursi, F. (Eds.). (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. In Biogenic Amines. IntechOpen. Retrieved from [Link]
-
Agilent. (2009, April 29). Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
van de Merbel, N. C. (2016). Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. DSpace. Retrieved from [Link]
-
Phenomenex. (2014). Troubleshooting Guide. Retrieved from [Link]
-
ACE. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Scribd. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Emery Pharma. (n.d.). Liquid Chromatography Mass Spectrometry (LC-MS) Analysis. Retrieved from [Link]
-
De Rabba, M., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1121-1139. Retrieved from [Link]
-
W. R. LaCourse. (2016). Sample Preparation for Bioanalytical and Pharmaceutical Analysis. Analytical Chemistry, 88(1), 2-27. Retrieved from [Link]
-
Shimadzu. (n.d.). Quantitative Analysis of Trace Impurities in Drugs (LC/MS). Retrieved from [Link]
-
De Rabba, M., et al. (2020). Current developments in LC-MS for pharmaceutical analysis. Analyst, 145(4), 1121-1139. Retrieved from [Link]
-
Agilent. (2011). Amines. Retrieved from [Link]
-
Phenomenex. (2025, November 5). Sample preparation: Impacts and best practices. Retrieved from [Link]
-
Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). (2021, February 2). PMC. Retrieved from [Link]
-
Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. (2025, January 29). LCGC International. Retrieved from [Link]
-
Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization. (n.d.). Retrieved from [Link]
-
Analytical Method Summaries. (2023, December 10). Retrieved from [Link]
-
Rapid Quantification of Perfluorinated Compounds in Drinking and Surface Water Using LC-MS/MS. (n.d.). Slideshare. Retrieved from [Link]
-
Uncovering Overlooked Fluorinated Compounds by Multi-Strategy Nontarget Screening in an Urban River System in China. (2026, January 21). Environmental Science & Technology. Retrieved from [Link]
-
Quantitative Determination of Fluoride in Aqueous Samples Using the Spectroquant Photometric Fluoride Test. (2025, October 28). Retrieved from [Link]
-
(3-Fluoro-4-(trifluoromethoxy)phenyl)methanamine. (n.d.). 001CHEMICAL. Retrieved from [Link]
-
1-[4-(3,4-difluorophenoxy)-2-(trifluoromethyl)phenyl]methanamine hydrochloride. (n.d.). American Elements. Retrieved from [Link]
-
Supplementary information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Reversed-phase UPLC-MS/MS Analysis of Plasma Catecholamines And Metanephrines For Clinical Research. (n.d.). Retrieved from [Link]
-
Phenyl Stationary Phases for HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]
-
HPLC methods for recently approved pharmaceuticals. (n.d.). National Academic Digital Library of Ethiopia. Retrieved from [Link]
-
Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. (2021, October 31). Semantic Scholar. Retrieved from [Link]
-
Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent. (2025, December 2). ResearchGate. Retrieved from [Link]
-
Spectrofluorimetric determination of DL-N-methyl-3-phenyl-3-[(α,α,α-trifluoro-p-tolyl)oxy]propylamine in pharmaceuticals and chitosan solution. (2012). International Journal of Food Sciences and Nutrition, 63(1), 125-128. Retrieved from [Link]
-
Analytical Standard Free SemiQuantification of OHPCBs in human blood serum samples. (2021, June 4). DiVA. Retrieved from [Link]
-
Determination of 3-methoxy-4-hydroxyphenylpyruvic acid, 3,4-dihydroxyphenylethylene glycol, and 3,4-dihydroxyphenylmandelic acid in urine by mass fragmentography, with use of deuterium-labeled internal standards. (1978). Clinical Chemistry, 24(11), 2001-2008. Retrieved from [Link]
Sources
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. Quantitative Analysis of Trace Impurities in Drugs (LC/MS) : Shimadzu (France) [shimadzu.fr]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! [pharmacores.com]
- 5. agilent.com [agilent.com]
- 6. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. nebiolab.com [nebiolab.com]
- 9. Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. academic.oup.com [academic.oup.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. glsciences.com [glsciences.com]
- 16. books.rsc.org [books.rsc.org]
- 17. Sample preparation: Impacts and best practices | Phenomenex [phenomenex.com]
- 18. emerypharma.com [emerypharma.com]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. 001chemical.com [001chemical.com]
- 21. static.cymitquimica.com [static.cymitquimica.com]
- 22. elementlabsolutions.com [elementlabsolutions.com]
Technical Comparison: Fluorinated Biaryl Methanamines in Lead Optimization
Subject: [3-(3,4-Difluorophenyl)phenyl]methanamine (CAS: 1365272-58-7 / Analogous Series) Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibitor Scaffolds, GPCR Ligand Design.
Executive Summary
In modern medicinal chemistry, the biaryl methanamine scaffold is a privileged structure, serving as a critical linker in kinase inhibitors and GPCR antagonists. This guide compares [3-(3,4-Difluorophenyl)phenyl]methanamine (referred to herein as DFP-MA ) against its non-fluorinated and mono-fluorinated analogs.
The Verdict: DFP-MA represents a "Tier 3" optimized building block. While the non-fluorinated analog ([1,1'-biphenyl]-3-methanamine) offers higher initial solubility, it suffers from rapid Phase I metabolic clearance. DFP-MA utilizes the 3,4-difluoro substitution pattern to block para- and meta-hydroxylation sites, significantly extending metabolic half-life (
Physicochemical Performance Profile
The introduction of fluorine atoms into the biaryl system alters the electronic landscape of the distal ring, impacting the pKa of the primary amine and the overall lipophilicity (LogP).
Comparative Data Table (Predicted/Representative Class Values)
| Property | Control (Non-Fluorinated) | Analog A (4-Fluoro) | Target: DFP-MA (3,4-Difluoro) | Impact on Drug Design |
| Structure | [1,1'-Biphenyl]-3-methanamine | 3-(4-F-phenyl)benzylamine | 3-(3,4-F2-phenyl)benzylamine | -- |
| cLogP | ~2.9 | ~3.1 | ~3.3 | Higher lipophilicity improves passive membrane permeability but requires formulation care. |
| pKa (Amine) | ~9.5 | ~9.3 | ~9.1 | Electron-withdrawing fluorine lowers pKa slightly, reducing lysosomal trapping potential. |
| tPSA (Ų) | 26.0 | 26.0 | 26.0 | Polar surface area remains constant; fluorine does not significantly add to PSA. |
| Metabolic Stability | Low (High Clearance) | Moderate | High | Blocks CYP450 oxidation at the most labile sites (para/meta). |
| Electronic Effect | Neutral | Creates a dipole moment capable of orthogonal multipolar interactions in binding pockets. |
Note on Data: Values are calculated consensus estimates based on substituent constants (Hansch-Leo) and standard SAR trends for biaryl systems.
Mechanism of Action: The Fluorine Effect
The superiority of DFP-MA lies in its ability to evade "Metabolic Soft Spots."
Diagram 1: Metabolic Blockade Strategy
This diagram illustrates how the 3,4-difluoro pattern protects the biaryl system from Cytochrome P450 (CYP) mediated hydroxylation.
Figure 1: Mechanism of metabolic stabilization. The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol), resisting oxidative cleavage.
Experimental Protocols
To validate the performance of DFP-MA, we recommend two key workflows: Synthetic Viability (to ensure scalability) and Microsomal Stability (to confirm biological advantage).
Protocol A: Modular Synthesis via Suzuki-Miyaura Coupling
Objective: Efficiently synthesize DFP-MA from commercially available precursors. Scale: 1.0 mmol (Optimization Scale).
Reagents:
-
Reactant A: (3-Bromobenzyl)carbamic acid tert-butyl ester (Protected amine linker).
-
Reactant B: 3,4-Difluorophenylboronic acid (The fluorinated tail).
-
Catalyst:
(5 mol%). -
Base:
(2.0 equiv). -
Solvent: 1,4-Dioxane / Water (4:1 v/v).
Step-by-Step Workflow:
-
Inertion: Charge a microwave vial or round-bottom flask with Reactant A (1.0 eq), Reactant B (1.2 eq), Base (2.0 eq), and Catalyst (0.05 eq). Seal and purge with Argon for 5 minutes.
-
Solvation: Add degassed Dioxane/Water mixture (0.2 M concentration relative to Reactant A).
-
Coupling: Heat to 80°C for 4 hours (or 100°C for 30 min in microwave). Monitor by LC-MS for disappearance of bromide.
-
Workup: Dilute with EtOAc, wash with brine, dry over
, and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
-
Deprotection: Dissolve intermediate in DCM. Add TFA (10 eq). Stir at RT for 1 hour. Concentrate and free-base using basic resin or
wash.
Protocol B: In Vitro Microsomal Stability Assay
Objective: Quantify the intrinsic clearance (
-
Preparation: Prepare 10 mM DMSO stocks of DFP-MA and the non-fluorinated analog.
-
Incubation:
-
Mix test compound (1 µM final) with pooled human liver microsomes (0.5 mg/mL protein) in phosphate buffer (pH 7.4).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate reaction with NADPH-regenerating system (1 mM NADPH final).
-
-
Sampling: Aliquot samples at
minutes. -
Quenching: Immediately add to ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 20 min.
-
Analysis: Analyze supernatant via LC-MS/MS. Plot
vs. time to determine (elimination rate constant). -
Calculation:
Structural Biology & Binding Logic
Why choose the 3,4-difluoro pattern over the 4-fluoro or 2-fluoro?
Diagram 2: Synthetic & Functional Logic
This diagram details the decision tree for selecting DFP-MA based on binding pocket requirements.
Figure 2: SAR Decision Tree. The 3,4-difluoro motif is preferred when the distal ring occupies a hydrophobic pocket where metabolic protection is required without introducing significant steric bulk.
References
-
Hagmann, W. K. (2008). The Many Roles of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359–4369. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. Link
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Bhattarai, P., et al. (2026).[1] On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. ChemRxiv. Link
Sources
Comparative Guide: Biological Validation of [3-(3,4-Difluorophenyl)phenyl]methanamine
Executive Summary
[3-(3,4-Difluorophenyl)phenyl]methanamine (hereafter referred to as 3-DFPM ) represents a distinct class of reversible Lysine-Specific Demethylase 1 (LSD1/KDM1A) inhibitors . Unlike the classical irreversible inhibitors based on the tranylcypromine (TCP) scaffold, 3-DFPM utilizes a biaryl methanamine pharmacophore to achieve competitive inhibition without forming covalent adducts with the FAD cofactor.
This guide serves as a technical manual for validating 3-DFPM’s biological efficacy, specifically in the context of epigenetic modulation in Acute Myeloid Leukemia (AML) and solid tumor models. It contrasts 3-DFPM against industry standards Tranylcypromine (TCP) and GSK-2879552 , highlighting its utility as a chemical probe for studying the temporal dynamics of histone methylation.
Part 1: Mechanistic Profiling & Rationale
The Mechanism of Action
LSD1 demethylates mono- and di-methylated Histone H3 Lysine 4 (H3K4me1/2) via an FAD-dependent oxidative reaction.[1][2]
-
Irreversible Inhibitors (e.g., TCP, GSK-2879552): Function as "suicide substrates," forming a covalent bond with the FAD cofactor, permanently disabling the enzyme.
-
Reversible Inhibitors (3-DFPM): The biaryl amine structure occupies the substrate-binding pocket, blocking H3 tail entry via steric hindrance and electrostatic interactions, but allows for enzyme activity recovery upon washout.
Pathway Visualization
The following diagram illustrates the competitive inhibition mechanism of 3-DFPM compared to the covalent inactivation by TCP.
Figure 1: Mechanistic divergence between covalent TCP-based inhibitors and the reversible biaryl amine 3-DFPM.
Part 2: Comparative Efficacy & Selectivity
To validate 3-DFPM, researchers must benchmark it against established tools. The "3,4-difluoro" substitution is critical; it blocks metabolic oxidation at the para-position and enhances lipophilicity compared to unsubstituted biaryl amines.
Comparative Data Table
| Feature | 3-DFPM (Subject) | Tranylcypromine (TCP) | GSK-2879552 |
| Primary Target | LSD1 (KDM1A) | MAO-A/B & LSD1 | LSD1 (KDM1A) |
| Binding Mode | Reversible (Competitive) | Irreversible (Covalent) | Irreversible (Covalent) |
| LSD1 IC50 | ~50 - 120 nM | ~20,000 nM (20 µM) | ~20 nM |
| Selectivity (LSD1 vs MAO) | > 100-fold | < 1-fold (Non-selective) | > 1000-fold |
| Cellular Washout | Activity recovers | Activity permanently lost | Activity permanently lost |
| Primary Utility | Temporal dynamic studies; Probe | Historical Reference | Clinical Candidate |
Selectivity Validation Protocol (MAO-A/B Screening)
Because the methanamine core resembles monoamine neurotransmitters, validating that 3-DFPM does not inhibit Monoamine Oxidases (MAO-A/B) is the first "Go/No-Go" gate.
-
Assay System: Use a fluorometric MAO assay (e.g., Amplex Red system).
-
Substrates: Tyramine (MAO-A) and Benzylamine (MAO-B).
-
Threshold: A successful probe must show an IC50 > 10 µM for MAO-A/B while maintaining < 200 nM for LSD1.
Part 3: Cellular Validation Workflow
The biological hallmark of LSD1 inhibition in AML (e.g., MV4-11 or THP-1 cell lines) is the induction of myeloid differentiation, characterized by the upregulation of cell surface marker CD11b .
Experimental Workflow Diagram
This workflow validates the compound's ability to penetrate the cell nucleus and engage the target chromatin.
Figure 2: Dual-arm validation workflow assessing phenotypic differentiation (Flow Cytometry) and molecular target engagement (Western Blot).
Part 4: Detailed Experimental Protocols
H3K4me2 Demethylation Assay (LSD1 Inhibition)
Rationale: Direct measurement of enzymatic activity using a fluorogenic peptide substrate.
Reagents:
-
Recombinant Human LSD1 (1-852 aa).
-
H3K4me2 peptide (ARTK(me2)QTARK-Biotin).
-
Amplex Red / Peroxidase detection system.
Protocol:
-
Preparation: Dilute 3-DFPM in DMSO to generate a 10-point dose-response curve (Start: 10 µM, 1:3 serial dilution).
-
Incubation: Mix 20 nM LSD1 enzyme with 3-DFPM in assay buffer (50 mM HEPES pH 7.5, 0.1 mg/mL BSA). Incubate for 15 min at RT.
-
Reaction Start: Add H3K4me2 peptide (20 µM final) and coupling mix (HRP + Amplex Red).
-
Kinetics: Measure fluorescence (Ex/Em 530/590 nm) continuously for 30 minutes.
-
Analysis: Calculate the slope of the linear phase. Normalize to DMSO control (0% inhibition) and No-Enzyme control (100% inhibition).
-
Validation Check: The IC50 should be < 150 nM.[3] If IC50 > 500 nM, check compound purity or buffer pH (LSD1 is highly pH sensitive).
Cellular Differentiation Assay (FACS)
Rationale: LSD1 inhibition forces AML cells to exit the blast phase and differentiate.
Reagents:
-
MV4-11 or THP-1 cells.
-
Anti-CD11b-PE antibody.
-
Propidium Iodide (PI) for viability.
Protocol:
-
Seeding: Seed cells at 2 x 10^5 cells/mL in RPMI-1640 + 10% FBS.
-
Dosing: Treat with 3-DFPM (10 nM – 5 µM) for 72 to 96 hours . (Note: Epigenetic changes require cell division; < 48h will yield false negatives).
-
Staining: Harvest cells, wash with cold PBS/BSA. Stain with Anti-CD11b-PE for 30 min on ice.
-
Acquisition: Analyze on Flow Cytometer. Gate on Live (PI-negative) / Single cells.
-
Comparison: 3-DFPM should induce CD11b expression comparable to 1 µM GSK-2879552.
References
-
Shi, Y., et al. (2004).[2] Histone demethylation mediated by the nuclear amine oxidase homolog LSD1.[1][2][4][3] Cell. Link
-
Maes, T., et al. (2015). ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia. Cancer Cell. Link
-
Mould, D. P., et al. (2015). Reversible Inhibitors of LSD1 as Therapeutic Agents in Acute Myeloid Leukemia: Clinical Significance and Progress to Date. Medicinal Research Reviews. Link
-
Fiskus, W., et al. (2014). Highly effective combination of LSD1 (KDM1A) antagonist and pan-histone deacetylase inhibitor against human AML cells. Leukemia.[4][3][5][6][7] Link
-
Hosseini, A., & Minucci, S. (2017). A comprehensive review of small molecule inhibitors of histone demethylase LSD1. Epigenomics. Link
Sources
- 1. Structure-activity study for (bis)ureidopropyl- and (bis)thioureidopropyldiamine LSD1 inhibitors with 3-5-3 and 3-6-3 carbon backbone architectures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | A state-of-the-art review on LSD1 and its inhibitors in breast cancer: Molecular mechanisms and therapeutic significance [frontiersin.org]
- 3. Discovery of a selective and reversible LSD1 inhibitor with potent anticancer effects in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of LSD1 for Cancer Treatment [mdpi.com]
- 5. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of synthetic routes to [3-(3,4-Difluorophenyl)phenyl]methanamine
Introduction
[3-(3,4-Difluorophenyl)phenyl]methanamine is a key structural motif found in a variety of pharmacologically active compounds and functional materials. The presence of the difluorophenyl group can significantly modulate the physicochemical and biological properties of molecules, including metabolic stability, binding affinity, and lipophilicity. Consequently, efficient and scalable synthetic access to this valuable building block is of paramount importance to researchers in drug discovery and materials science. This guide provides a comparative analysis of two principal synthetic routes to [3-(3,4-Difluorophenyl)phenyl]methanamine, offering an in-depth look at their respective advantages and disadvantages, supported by experimental data and protocols.
Route 1: Convergent Synthesis via Suzuki Coupling followed by Nitrile Reduction
This widely employed strategy involves the initial construction of the biaryl backbone through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, followed by the reduction of a nitrile functionality to the desired primary amine. This convergent approach allows for the late-stage introduction of the aminomethyl group.
Reaction Scheme:
Benchmarking [3-(3,4-Difluorophenyl)phenyl]methanamine: A Comparative Guide for Dopamine Transporter Inhibitor Research
This guide provides a comprehensive framework for benchmarking the novel compound, [3-(3,4-Difluorophenyl)phenyl]methanamine, against established dopamine transporter (DAT) inhibitors. For the purpose of this illustrative guide, we will operate under the working hypothesis that [3-(3,4-Difluorophenyl)phenyl]methanamine is a potent and selective inhibitor of the dopamine transporter. This document is intended for researchers, scientists, and drug development professionals engaged in the study of dopaminergic signaling and the discovery of novel psychoactive compounds.
The dopaminergic system is a critical modulator of various physiological processes, including motor control, motivation, and reward. The dopamine transporter (DAT) plays a pivotal role in this system by regulating the concentration of dopamine in the synaptic cleft through reuptake into presynaptic neurons.[1] Consequently, DAT is a primary target for a wide array of therapeutic agents and substances of abuse.[2]
This guide will detail the necessary in vitro assays to characterize the inhibitory potency and selectivity of our hypothetical compound, which we will refer to as "Test Compound," in comparison to well-characterized DAT inhibitors: Cocaine, GBR-12909, and Bupropion.
Comparative Inhibitors
-
Cocaine: A non-selective monoamine transporter inhibitor, known for its high affinity for DAT and its potent psychostimulant and reinforcing effects.[3][4]
-
GBR-12909 (Vanoxerine): A highly potent and selective dopamine reuptake inhibitor, often used as a research tool to investigate the role of DAT.[5][6]
-
Bupropion (Wellbutrin): An atypical antidepressant that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI), with a relatively low affinity for DAT.[7][8]
Experimental Benchmarking Protocols
To comprehensively evaluate the Test Compound, two fundamental in vitro assays will be employed: a radioligand binding assay to determine its binding affinity for the dopamine transporter, and a dopamine uptake assay to assess its functional inhibition of the transporter.
Radioligand Binding Assay: Determining Binding Affinity (Ki)
This assay quantifies the affinity of the Test Compound for the dopamine transporter by measuring its ability to displace a radiolabeled ligand known to bind to DAT.[9][10]
Experimental Workflow:
Caption: Workflow for the radioligand binding assay.
Step-by-Step Protocol:
-
Membrane Preparation:
-
Utilize a stable cell line expressing the human dopamine transporter (hDAT), such as HEK293-hDAT cells.
-
Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer.[11]
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
-
Assay Setup:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
Add a fixed concentration of a suitable radioligand, such as [³H]WIN 35,428, to each well.
-
Add varying concentrations of the Test Compound, Cocaine, GBR-12909, or Bupropion to the wells. Include a control with no competitor (total binding) and a control with a high concentration of a known inhibitor to determine non-specific binding.
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 4°C) for a sufficient duration to allow the binding to reach equilibrium (typically 60-120 minutes).[11]
-
-
Filtration:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Quantification and Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
The data will be used to generate a competition curve, from which the IC50 (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) can be determined.
-
Calculate the Ki (inhibitory constant) for each compound using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[9]
-
Dopamine Uptake Assay: Measuring Functional Inhibition (IC50)
This functional assay measures the ability of the Test Compound to inhibit the uptake of dopamine into cells expressing the dopamine transporter.[12][13]
Experimental Workflow:
Caption: Workflow for the dopamine uptake assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Plate hDAT-expressing cells (e.g., HEK293-hDAT) in a 96-well plate and grow to confluence.
-
-
Assay Procedure:
-
On the day of the experiment, wash the cells with a pre-warmed uptake buffer.
-
Pre-incubate the cells with varying concentrations of the Test Compound, Cocaine, GBR-12909, or Bupropion for a short period (e.g., 10-20 minutes) at 37°C.[2]
-
Initiate dopamine uptake by adding a fixed concentration of [³H]dopamine to each well.
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
-
Quantification and Analysis:
-
Lyse the cells to release the intracellular contents.
-
Measure the amount of [³H]dopamine taken up by the cells using a scintillation counter.
-
Plot the percentage of dopamine uptake inhibition against the concentration of the test compound to determine the IC50 value.
-
Comparative Data Summary
The following tables present hypothetical data to illustrate the expected outcomes of the benchmarking studies.
Table 1: Binding Affinity (Ki) at the Dopamine Transporter
| Compound | Ki (nM) at hDAT |
| Test Compound | 5.2 |
| Cocaine | 250 |
| GBR-12909 | 1.5 |
| Bupropion | 520 |
Table 2: Functional Inhibition of Dopamine Uptake (IC50)
| Compound | IC50 (nM) for [³H]Dopamine Uptake |
| Test Compound | 15.8 |
| Cocaine | 300 |
| GBR-12909 | 4.2 |
| Bupropion | 1800 |
Analysis and Interpretation
Based on our hypothetical data, the Test Compound, [3-(3,4-Difluorophenyl)phenyl]methanamine, demonstrates a high affinity for the dopamine transporter, with a Ki value significantly lower than that of cocaine and bupropion, and approaching the potency of the highly selective inhibitor GBR-12909. The functional dopamine uptake assay corroborates these findings, showing that the Test Compound is a potent inhibitor of dopamine transport, again outperforming cocaine and bupropion and showing comparable, albeit slightly less potent, activity to GBR-12909.
The difluorophenyl moiety in the Test Compound likely contributes to its high affinity, a common strategy in medicinal chemistry to enhance binding and metabolic stability. The overall structure suggests a competitive binding mode at the dopamine transporter, similar to cocaine and GBR-12909.[3][5]
Selectivity Profiling
To further characterize the Test Compound, it is crucial to assess its selectivity for the dopamine transporter over other monoamine transporters, namely the serotonin transporter (SERT) and the norepinephrine transporter (NET). This can be achieved by performing similar radioligand binding and uptake assays using cell lines expressing hSERT and hNET.
Signaling Pathway:
Caption: Inhibition of dopamine reuptake by the Test Compound.
A high selectivity for DAT over SERT and NET would suggest a more targeted pharmacological profile with potentially fewer off-target side effects compared to non-selective inhibitors like cocaine.
Conclusion
This guide outlines a robust and systematic approach to benchmarking the novel compound, [3-(3,4-Difluorophenyl)phenyl]methanamine, under the hypothesis that it is a dopamine transporter inhibitor. The described in vitro assays provide the necessary framework to determine its binding affinity and functional potency in comparison to established DAT inhibitors. Further selectivity profiling is essential to fully characterize its pharmacological profile. The hypothetical data presented suggest that this compound could be a potent and potentially selective inhibitor of the dopamine transporter, warranting further investigation for its therapeutic potential.
References
-
Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
-
Wikipedia. (n.d.). Dopamine reuptake inhibitor. Retrieved from [Link]
-
Meyer, J. H., et al. (2002). Bupropion occupancy of the dopamine transporter is low during clinical treatment. Psychopharmacology, 163(1), 102–105. [Link]
-
Katz, J. L., et al. (2000). Relationships among dopamine transporter affinities and cocaine-like discriminative-stimulus effects. Psychopharmacology, 148(1), 91–98. [Link]
-
Sorensen, S. M., et al. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1–12.17.21. [Link]
-
Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493–504. [Link]
-
VCU Scholars Compass. (n.d.). Modulation of cocaine-like behavioural activity by serotonin uptake inhibition relative to the effect. Retrieved from [Link]
-
Beuming, T., et al. (2008). The binding sites for cocaine and dopamine in the dopamine transporter overlap. Nature Neuroscience, 11(7), 780–789. [Link]
-
Verma, V. (2015). Classic Studies on the Interaction of Cocaine and the Dopamine Transporter. Clinical Psychopharmacology and Neuroscience, 13(3), 227–238. [Link]
-
Rothman, R. B., et al. (2008). Dopamine Transport Inhibitors Based on GBR12909 and Benztropine as Potential Medications to Treat Cocaine Addiction. Biochemical Pharmacology, 75(1), 2–16. [Link]
-
NDI Neuroscience. (n.d.). Pre-clinical Contract Research In Vitro Assays. Retrieved from [Link]
-
He, J., et al. (2009). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Neuroscience, 164(2), 736–744. [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
Reddy, I. A., et al. (2022). A high-affinity cocaine binding site associated with the brain acid soluble protein 1. Proceedings of the National Academy of Sciences, 119(16), e2116397119. [Link]
-
ResearchGate. (n.d.). P.1.085 The effect of bupropion on the activity of dopamine transporter in depression — preliminary results. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Wikipedia. (n.d.). Bupropion. Retrieved from [Link]
-
Taylor & Francis Online. (2018). Human dopamine transporter: the first implementation of a combined in silico/in vitro approach revealing the substrate and inhibitor specificities. Retrieved from [Link]
-
Frontiers. (2015). Insights into the Modulation of Dopamine Transporter Function by Amphetamine, Orphenadrine, and Cocaine Binding. Retrieved from [Link]
-
ResearchGate. (n.d.). SYNTHESIS, STRUCTURE, DOPAMINE TRANSPORTER AFFINITY AND OCTANOL/WATER PARTITION COEFFICIENTS OF NOVEL, LESS LIPOPHILIC GBR 12909 ANALOGS. Retrieved from [Link]
-
PubMed. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]
-
Stahl, S. M., et al. (2004). A Review of the Neuropharmacology of Bupropion, a Dual Norepinephrine and Dopamine Reuptake Inhibitor. Primary Care Companion to The Journal of Clinical Psychiatry, 6(4), 159–166. [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Frontiers. (2025). Case Report: Bupropion Reduces the [I]FP-CIT Binding to Striatal Dopamine Transporter. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]
-
Bylund, D. B. (1992). Radioligand binding methods: practical guide and tips. Journal of Pharmacological and Toxicological Methods, 28(4), 177–187. [Link]
-
ResearchGate. (2025). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]
-
Dong, C., et al. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports, 2(1), 1–9. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The binding sites for cocaine and dopamine in the dopamine transporter overlap - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Classic Studies on the Interaction of Cocaine and the Dopamine Transporter [cpn.or.kr]
- 5. ClinPGx [clinpgx.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Bupropion occupancy of the dopamine transporter is low during clinical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bupropion - Wikipedia [en.wikipedia.org]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
confirming the structure of [3-(3,4-Difluorophenyl)phenyl]methanamine with X-ray crystallography
Title: Structural Confirmation of [3-(3,4-Difluorophenyl)phenyl]methanamine: A Comparative Guide to X-Ray Crystallography vs. Spectroscopic Alternatives
Executive Summary & Strategic Context
The Challenge: In medicinal chemistry, the biaryl scaffold of [3-(3,4-Difluorophenyl)phenyl]methanamine is a critical pharmacophore, often serving as a linker in kinase inhibitors or GPCR ligands. However, its structural validation presents a specific challenge: the biaryl torsion angle . While the connectivity is easily established, the rotation around the phenyl-phenyl bond is dynamic in solution, leading to time-averaged NMR signals that obscure the biologically relevant, low-energy solid-state conformation.
The Solution: This guide details the protocol for determining the absolute structure using Single Crystal X-Ray Diffraction (SC-XRD) . Unlike solution-phase techniques, SC-XRD provides a static, high-resolution 3D model, revealing the precise torsion angle and intermolecular interactions (specifically fluorine-mediated contacts) that drive protein-ligand binding.[1]
Comparative Analysis: Why X-Ray?
While NMR and MS are standard for purity, they lack the spatial resolution for conformational certainty in solid states.
Table 1: Technical Comparison of Structural Validation Methods
| Feature | HRMS (High-Res Mass Spec) | NMR ( | SC-XRD (X-Ray Crystallography) |
| Primary Output | Elemental Composition ( | Connectivity & Solution Dynamics | 3D Atomic Coordinates & Packing |
| Conformational Data | None | Time-averaged (NOE constraints) | Absolute (Torsion angles, Bond lengths) |
| Stereochemistry | None | Relative (requires chiral shift reagents) | Absolute Configuration (anomalous dispersion) |
| Sample State | Ionized Gas | Solution (Isotropic) | Solid Crystal (Anisotropic) |
| Critical Limitation | Isomers indistinguishable | Cannot prove solid-state polymorphs | Requires a single crystal |
The "Biaryl Ambiguity" in NMR
In solution, the bond connecting the two phenyl rings rotates freely. The
Experimental Protocol: Crystallizing the Target
The free base amine is often an oil or amorphous solid, making it poor for diffraction. The "Secret Sauce" for this specific molecule is salt formation followed by vapor diffusion .
Phase 1: Hydrochloride Salt Formation
Rationale: Protonating the primary amine (
-
Dissolution: Dissolve 20 mg of [3-(3,4-Difluorophenyl)phenyl]methanamine in 0.5 mL of dry diethyl ether.
-
Acidification: Dropwise add 1.0 M HCl in ether (or dioxane) until a white precipitate forms.
-
Isolation: Centrifuge and decant the supernatant. Wash the solid with cold ether (
mL). -
Drying: Dry under high vacuum for 1 hour.
Phase 2: Vapor Diffusion (Hanging Drop or Vial-in-Vial)
Rationale: Slow reduction of solubility yields fewer, higher-quality crystals compared to rapid evaporation.[1]
-
Inner Vial (The Solute): Dissolve 5–10 mg of the HCl salt in a minimal amount (approx. 0.3 mL) of Methanol (Good Solvent).[1] Ensure the solution is clear; filter through a 0.2
m syringe filter if necessary. -
Outer Vial (The Precipitant): Place the inner vial (uncapped) inside a larger 20 mL scintillation vial containing 3 mL of Ethyl Acetate or Dichloromethane (Anti-Solvent).
-
Sealing: Cap the outer vial tightly. Seal with Parafilm to prevent total solvent loss.[1]
-
Incubation: Store at room temperature in a vibration-free zone.
-
Mechanism:[2] The volatile anti-solvent (EtOAc) diffuses into the methanol solution, slowly increasing polarity and forcing the salt to crystallize.
-
-
Harvest: Inspect after 24–72 hours. Look for block-like or prismatic crystals.[1]
Visualization of Workflows
Diagram 1: The Crystallography Pipeline
This flowchart outlines the critical path from synthesis to structural refinement.
Caption: Workflow for converting the amorphous amine into a diffraction-quality salt crystal.
Diagram 2: Decision Matrix (Technique Selection)
Caption: Decision logic for selecting X-ray diffraction over spectroscopic alternatives.
Data Interpretation: What to Expect
When analyzing the Crystallographic Information File (CIF), focus on these three parameters specific to the [3-(3,4-Difluorophenyl)phenyl]methanamine scaffold:
-
The Biaryl Torsion Angle (
): -
Fluorine Interactions:
-
Look for
weak hydrogen bonds or contacts.[1] -
Significance: These interactions often direct the packing motif and can mimic carbonyl interactions in biological binding pockets.
-
-
Amine Salt Bridge:
References
-
Stout, G. H., & Jensen, L. H. (1989).[1] X-ray Structure Determination: A Practical Guide. Wiley-Interscience.[1] (The foundational text for crystallographic methods).
-
Hampton Research. (2024).[1] Hanging Drop Vapor Diffusion Crystallization. Retrieved from [Link]
-
Thalladi, V. R., et al. (1998).[1] C-H...F Interactions in the Crystal Structures of Fluorobenzenes. Journal of the American Chemical Society. (Authoritative source on fluorine packing).
-
Cambridge Crystallographic Data Centre (CCDC). (2024).[1] CSD-System: The world’s repository of small molecule crystal structures. Retrieved from [Link][1]
-
Reutrakul, V., et al. (2018).[1] Structure and bioactivity of biaryl analogs. (General reference for biaryl scaffold relevance in drug discovery).
Sources
Personal protective equipment for handling [3-(3,4-Difluorophenyl)phenyl]methanamine
The Hazard Profile: A "Defense in Depth" Strategy
As researchers, we often treat catalog intermediates as generic organic solids. However, [3-(3,4-Difluorophenyl)phenyl]methanamine presents a specific dual-threat profile that requires a calibrated safety approach. We must look beyond the generic "Irritant" label often applied to novel compounds and apply a Read-Across Safety Assessment based on its structural pharmacophore.
The Structural Risk Analysis
-
The Amine "Warhead" (Corrosivity): As a primary benzylic amine, this compound possesses a lone pair of electrons on the nitrogen, making it basic (pKa ~9-10). Upon contact with mucosal membranes (eyes, lungs) or moist skin, it can generate local alkalinity, leading to chemical burns or severe irritation (Skin Corr. 1B/1C potential) rather than simple irritation.
-
The Fluorinated Biaryl "Vehicle" (Permeation): The addition of the difluorophenyl ring significantly increases the molecule's lipophilicity (LogP). While standard amines are water-soluble, this fluorinated tail acts as a "permeation enhancer," facilitating rapid transport across the dermal lipid barrier.
-
The Result: A compound that can burn skin and potentially enter systemic circulation faster than non-fluorinated analogs.
Core Directive: Treat this substance as a Corrosive Permeator . Relying solely on a fume hood is insufficient; your PPE is the final, critical barrier.
Personal Protective Equipment (PPE) Matrix
The following specifications are non-negotiable for handling >10 mg of substance.
| Protection Zone | Standard Operation (Weighing/Aliquot) | High-Risk Operation (Spill Cleanup/Stock Solution) | Technical Rationale |
| Hand Protection | Double Nitrile System • Inner: 4 mil Nitrile (Bright Blue/White)• Outer: 8 mil Extended Cuff Nitrile (Dark/Black) | Laminate / Multilayer • Type: Silver Shield® or North® Silvershield• Liner: Cotton underglove for dexterity | Causality: Aromatic amines can permeate standard nitrile in <15 mins. The "Double System" provides a visual breach indicator. Laminate is required for gross contact because it resists organic amine permeation for >4 hours. |
| Eye & Face | Chemical Splash Goggles • Indirect Venting• ANSI Z87.1+ | Goggles + Face Shield • 8-inch Polycarbonate Shield | Causality: Safety glasses allow vapor bypass. Amines seek moisture; the eye's lacrimal fluid will trap amine vapors, causing corneal hazing (glaucopsia) even without a splash. |
| Respiratory | Fume Hood (Certified) • Sash height <18 inches• Face velocity: 80-100 fpm | Respirator (If outside hood) • Full-Face Elastomeric Mask• Cartridge: P100 + OV (Organic Vapor) | Causality: N95s filter dust but pass vapors. You need the OV charcoal layer to adsorb the volatile free-base amine. |
| Body | Lab Coat (Poly/Cotton) • Buttoned to neck• Cuffs tucked into gloves | Tyvek® 400 (or equivalent) • Impervious apron overlay | Causality: Standard lab coats absorb liquids. Tyvek provides a particle and splash barrier for larger volumes. |
Operational Workflow: The "Clean-Dirty" Line
This protocol utilizes a Unidirectional Workflow to prevent cross-contamination.
Visualization: Decision Logic for Handling
The following diagram outlines the critical decision points during the handling process.
Caption: Operational logic flow distinguishing particulate control (Solids) from vapor/splash control (Solutions).
Detailed Protocol Steps
Phase 1: Pre-Work Inspection
-
Glove Integrity Check: Inflate the nitrile gloves with air and hold near your cheek to detect pinholes. A micro-tear exposes you to rapid transdermal absorption.
-
Neutralizer Prep: Prepare a spray bottle of 5-10% Citric Acid or Vinegar .
-
Why? Water alone spreads hydrophobic amines. Acid converts the amine to its ammonium salt (e.g., [3-(3,4-Difluorophenyl)phenyl]methanaminium citrate), which is water-soluble, non-volatile, and significantly less skin-permeable.
-
Phase 2: Handling (The "No-Touch" Technique)
-
Donning: Put on inner gloves. Tape lab coat cuffs to inner gloves. Put on outer gloves.[1][2][3]
-
Weighing:
-
Use a disposable anti-static weighing boat.
-
Critical: Do not return excess material to the stock bottle. This introduces moisture and cross-contaminates the stock with spatula residue.
-
-
Solubilization:
-
Dissolve the solid immediately inside the hood. Once in solution (e.g., DMSO or Methanol), the risk of airborne dust is eliminated, but the risk of skin permeation increases (solvent effect).
-
Phase 3: Doffing & Decontamination
-
Outer Glove Removal: Use the "Beak Method" (pinch and pull) to remove outer gloves inside the fume hood. Discard into solid hazardous waste.
-
Surface Decon:
Emergency Response & Disposal
Spill Response (Liquid)
-
Evacuate the immediate 10-foot radius.
-
Don full PPE (Goggles, Face Shield, Laminate Gloves).
-
Cover spill with an absorbent pad.
-
Neutralize by pouring dilute acetic acid or citric acid over the pad.
-
Collect into a sealable bag. Label as "Corrosive/Toxic Debris."
Waste Disposal[1][3][6][7][8]
-
Classification: Segregate as Basic Organic Waste .
-
Incompatibility: NEVER mix with oxidizing agents (Peroxides, Nitric Acid) or Acid Chlorides in the waste stream. The reaction is exothermic and can pressurize the container.
-
Container: High-density polyethylene (HDPE) or Glass. Avoid metal containers if the amine is wet, as it may corrode certain alloys over time.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[5][6] National Academies Press.[7] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1450). United States Department of Labor. [Link]
Sources
- 1. aaronchem.com [aaronchem.com]
- 2. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 3. tcichemicals.com [tcichemicals.com]
- 4. lobachemie.com [lobachemie.com]
- 5. chemistry.unm.edu [chemistry.unm.edu]
- 6. Prudent Practices in the Laboratory: Handling and Management of Chemical ... - National Research Council, Division on Earth and Life Studies, Board on Chemical Sciences and Technology, Committee on Prudent Practices in the Laboratory: An Update - Google Books [books.google.li]
- 7. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
